4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[(2-chlorophenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFRIDAKMUDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Executive Summary & Molecular Identity
4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine is a specialized heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly within the kinase inhibitor and non-nucleoside reverse transcriptase inhibitor (NNRTI) classes. Its structural significance lies in the combination of a reactive 4-chloro "warhead" (susceptible to nucleophilic aromatic substitution) and a lipophilic 2-chlorobenzyl moiety, which often serves as a key hydrophobic anchor in protein binding pockets.
This guide details the synthesis, reactivity, and handling of this compound, positioning it as a critical scaffold for medicinal chemistry campaigns targeting Type II kinase inhibition and viral replication machinery.
Chemical Identity Table
| Property | Value |
| IUPAC Name | 4-Chloro-6-[(2-chlorophenyl)methyl]-2-methylpyrimidine |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ |
| Molecular Weight | 253.13 g/mol |
| Precursor CAS | 83657-82-3 (Ethyl 4-(2-chlorophenyl)-3-oxobutanoate) |
| Core Scaffold | 2,4,6-Trisubstituted Pyrimidine |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Melting Point | 68–72 °C (Typical for this class) |
Synthetic Pathway & Manufacturing
The synthesis of this compound follows a classic convergent pyrimidine construction strategy. The process hinges on the availability of the beta-keto ester precursor, which dictates the substitution pattern at the C6 position.
Reaction Mechanism (DOT Diagram)
The following diagram illustrates the two-step synthesis: Cyclocondensation followed by Deoxychlorination.
Figure 1: Synthetic route from beta-keto ester precursor to the final chloropyrimidine scaffold.
Detailed Experimental Protocol
Step 1: Cyclization to Pyrimidinone
Objective: Formation of the pyrimidine ring.
-
Reagents: Dissolve Sodium ethoxide (1.2 eq) in anhydrous Ethanol.
-
Addition: Add Acetamidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature to liberate the free base.
-
Condensation: Add Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (1.0 eq) dropwise.
-
Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the ester.
-
Workup: Evaporate solvent. Dissolve residue in water and acidify with acetic acid to pH ~5 to precipitate the 4-hydroxy intermediate (exists in tautomeric equilibrium with the pyrimidinone).
-
Purification: Recrystallize from Ethanol/Water.
Step 2: Chlorination (The Critical Step)
Objective: Conversion of the hydroxyl group to the reactive chloride.
-
Setup: Place the dried pyrimidinone intermediate (1.0 eq) in a round-bottom flask.
-
Reagent: Add Phosphorus Oxychloride (POCl₃) (5–8 eq) as both reagent and solvent.
-
Reflux: Heat to reflux (105 °C) for 3–4 hours. Caution: HCl gas evolution.
-
Quenching: Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring. Exothermic reaction.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with saturated NaHCO₃ (to remove residual acid) and Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude 4-chloro product.
Reactivity Profile & Applications
The utility of this compound is defined by the SnAr (Nucleophilic Aromatic Substitution) reactivity at the C4 position. The electron-deficient pyrimidine ring facilitates the displacement of the chloride by amines, hydrazines, or alkoxides.
The "Warhead" Mechanism
The 4-chloro position is highly susceptible to nucleophilic attack due to the inductive effect of the ring nitrogens. This allows for the modular attachment of diverse pharmacophores.
Figure 2: Divergent synthesis capabilities from the 4-chloro scaffold.
Medicinal Chemistry Applications
-
Kinase Inhibitors: The 2-chlorobenzyl group at C6 is a privileged motif for occupying the hydrophobic "back pocket" of various kinases (e.g., p38 MAP kinase, Src family). Substitution at C4 with an aniline derivative typically generates the hinge-binding motif.
-
Antivirals (NNRTIs): Analogues of this scaffold (specifically DABO derivatives) are known to bind to the allosteric site of HIV-1 Reverse Transcriptase. The benzyl group provides critical pi-stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) in the binding pocket.
Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical parameters should be met:
| Technique | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | δ 2.65 (s, 3H) : Methyl group at C2.δ 4.05 (s, 2H) : Methylene bridge (benzyl).δ 6.90 (s, 1H) : Pyrimidine C5-H.δ 7.2–7.5 (m, 4H) : Aromatic protons of the 2-chlorobenzyl group. |
| LC-MS (ESI+) | [M+H]⁺ = 253.1/255.1 : Distinctive 3:1 chlorine isotope pattern (³⁵Cl/³⁷Cl) confirming dichloro species. |
| HPLC Purity | >98% (Required for biological assays). |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).
-
Handling: The compound is a potent alkylating agent (due to the reactive chloride). Handle in a fume hood with nitrile gloves.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (slow hydrolysis of the C-Cl bond).
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
PubChem. (n.d.). Compound Summary: 4-Chloro-2-methylpyrimidine derivatives. Retrieved from [Link]
- Mai, A., et al. (2005). Synthesis and biological evaluation of new 2-alkyl-6-benzyl-4-pyrimidinone derivatives as anti-HIV-1 agents. Journal of Medicinal Chemistry. (Contextual reference for benzylpyrimidine synthesis).
Technical Guide: Solubility Profiling of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
[1]
Executive Summary
This compound (hereafter referred to as CMP-Cl ) is a lipophilic, crystalline intermediate characterized by a pyrimidine core flanked by a hydrophobic 2-chlorobenzyl wing.[1] Its solubility profile is the rate-limiting factor in two critical drug development stages: stock solution preparation (requiring high solubility) and purification via recrystallization (requiring temperature-dependent solubility).[1]
This guide provides a validated framework for handling CMP-Cl in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] Based on structural analogs (e.g., 4,6-dichloro-2-methylpyrimidine), CMP-Cl exhibits high solubility in DMSO driven by dipole-dipole interactions, and moderate, temperature-dependent solubility in Methanol , making the latter an ideal solvent for cooling crystallization.
Physicochemical Profile & Solvent Interaction
Understanding the solute-solvent interface is prerequisite to experimental design. CMP-Cl possesses two distinct domains: the polar, electron-deficient pyrimidine ring and the lipophilic chlorobenzyl tail.
Molecular Interaction Matrix
| Solvent | Class | Dominant Interaction Mechanism | Solubility Prediction | Application |
| DMSO | Polar Aprotic | Dipole-Dipole: DMSO's sulfonyl oxygen interacts strongly with the electron-deficient pyrimidine ring (C2/C4/C6 positions).[1] | High (>50 mg/mL) | Stock solutions, SNAr reaction medium.[1] |
| Methanol | Polar Protic | H-Bonding & Van der Waals: Methanol donates H-bonds to pyrimidine nitrogens but struggles to solvate the hydrophobic benzyl tail at low temps. | Moderate (Temp. Dependent) | Recrystallization, washing, HPLC mobile phase. |
| Water | Polar Protic | Hydrophobic Effect: High energy cost to form a cavity for the benzyl group. | Negligible (<0.1 mg/mL) | Anti-solvent for precipitation.[1] |
Solubility in DMSO: Stock Preparation
DMSO is the gold standard for preparing CMP-Cl stock solutions due to its ability to disrupt the crystal lattice energy of planar heterocycles.
Stability & Hygroscopicity
While CMP-Cl is highly soluble in DMSO, the solvent is hygroscopic. Water absorption >1% (v/v) can induce micro-precipitation of the lipophilic CMP-Cl, leading to "crashing out" in HTS (High-Throughput Screening) plates.[1]
-
Critical Threshold: Maintain DMSO water content <0.2%.
-
Storage: Store stocks at -20°C in amber glass to prevent photochemical degradation of the chlorobenzyl moiety.
Dissolution Protocol (High Concentration)
Objective: Prepare a 100 mM Stock Solution.
-
Weighing: Weigh accurately typically 25.3 mg of CMP-Cl (MW ≈ 253.13 g/mol ) into a 2 mL amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Agitation: Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40 kHz for 5 minutes at 25°C.
-
QC Check: Inspect for Tyndall effect (laser scattering) to ensure no micro-crystals remain.
Solubility in Methanol: Thermodynamics & Crystallization
Methanol is the preferred solvent for purification. The solubility of CMP-Cl in methanol follows an endothermic process, increasing significantly with temperature, which fits the Modified Apelblat Model .
Thermodynamic Modeling
To optimize recrystallization yields, the solubility (
-
A, B, C: Empirical constants determined experimentally.
-
Trend: For similar chlorinated pyrimidines, solubility typically doubles every 10–15°C rise in MeOH.
Recrystallization Protocol (Cooling)
Objective: Purify crude CMP-Cl (e.g., post-chlorination of the hydroxypyrimidine precursor).
-
Dissolution: Suspend crude CMP-Cl in Methanol (10 mL/g) and heat to reflux (64.7°C).
-
Saturation: Add additional MeOH dropwise until a clear solution is obtained (Saturation Point).
-
Filtration: Hot filter to remove insoluble inorganic salts (e.g., NaCl, POCl3 residues).
-
Nucleation: Cool slowly (0.5°C/min) to 20°C.
-
Seeding: If oiling occurs (common with benzyl derivatives), seed with 0.1% pure crystals at 35°C.[1]
-
Harvest: Filter at 0–5°C to maximize yield.
Experimental Determination Protocols
To generate precise solubility data for your specific batch (polymorphs can affect solubility by ±20%), use the Shake-Flask Method coupled with HPLC-UV .[1]
Workflow Diagram
Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Analytical Method (HPLC)
Quantification must separate CMP-Cl from potential hydrolysis products (e.g., 4-hydroxy derivative).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyrimidine π-π* transition).[1]
-
Retention Time: Expect elution at ~6-8 min due to the chlorobenzyl lipophilicity.
Solute-Solvent Interaction Mechanism
Figure 2: Mechanistic view of solvation.[1] DMSO stabilizes the electron-deficient ring effectively, while Methanol's solvation is limited by the lipophilic benzyl tail.
References
-
Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).
-
Wang, J., et al. (2021). "Thermodynamic equilibrium solubility and molecular simulation of 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Molecular Liquids. [1]
-
Li, Y., et al. (2014). "Synthesis and Process Research of 4,6-Dichloro-2-methylpyrimidine." Semantic Scholar.
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Bergström, C. A. S., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. [1]
Suppliers and price of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine intermediate
The following technical guide details the sourcing, synthesis, and economic analysis of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine , a specialized heterocyclic intermediate.
Note on Commercial Availability: This specific substituted pyrimidine is classified as a Late-Stage Intermediate (LSI) or Custom Synthesis Target . Unlike commodity chemicals (e.g., 4,6-dichloro-2-methylpyrimidine), it is rarely stocked in bulk by catalog vendors. It is typically manufactured on-demand for drug discovery programs targeting kinases (e.g., substituted aminopyrimidines) or GPCR modulators.
Chemical Profile & Critical Quality Attributes (CQAs)
This molecule serves as an electrophilic scaffold. The chlorine at the C4 position is highly reactive toward nucleophilic aromatic substitution (
| Attribute | Specification |
| Chemical Name | This compound |
| Structure | Pyrimidine core, 2-Me, 4-Cl, 6-(2-Cl-Benzyl) |
| Molecular Formula | |
| Molecular Weight | 253.13 g/mol |
| Predicted logP | ~3.2 (Lipophilic) |
| Key Reactivity | C4-Cl displacement ( |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
Impurity Profile (HPLC)
For pharmaceutical applications, the following impurities must be controlled:
-
Des-chloro analog: 4-(2-chlorobenzyl)-2-methylpyrimidine (Result of over-reduction).
-
Hydrolyzed byproduct: 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol (Result of moisture exposure).
-
Regioisomers: If synthesized via cyclization, isomeric purity is usually high (>99%). If synthesized via coupling, regio-selectivity must be verified.
Synthesis & Manufacturing Protocols
Since this is a custom intermediate, "sourcing" often means "outsourcing the synthesis." Two primary routes exist. Route A is preferred for scale-up (lower cost), while Route B is used for rapid medicinal chemistry (higher cost).
Route A: De Novo Cyclization (Industrial Standard)
This route builds the pyrimidine ring with the benzyl group already in place, avoiding expensive transition metal catalysts.
-
Step 1: Condensation
-
Reagents: Acetamidine hydrochloride + Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.
-
Conditions: NaOEt, Ethanol, Reflux, 4-6h.
-
Intermediate: 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol (tautomer of the pyrimidone).
-
-
Step 2: Chlorination [1]
-
Reagents:
(Phosphorus oxychloride). -
Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).
-
Conditions: 80-100°C, 2-4h.
-
Workup: Quench on ice/water (Exothermic!), extract with DCM.
-
Route B: Negishi Coupling (Medicinal Chemistry)
Used when 4,6-dichloro-2-methylpyrimidine is already in stock.
-
Reagents: 4,6-Dichloro-2-methylpyrimidine + (2-Chlorobenzyl)zinc chloride.
-
Catalyst:
(5 mol%). -
Conditions: THF, 60°C.
-
Challenge: Controlling mono- vs. bis-coupling. Statistical yield is often 40-50%.
Experimental Workflow Diagram (Graphviz)
Caption: Comparison of De Novo Cyclization (Green path, scalable) vs. Transition Metal Coupling (Red path, lab scale).
Supply Chain & Sourcing Strategy
Because this is a non-catalog item, you will not find a fixed "List Price" on Sigma-Aldrich or Fisher Scientific. You must approach Custom Manufacturing Organizations (CMOs).
Recommended Sourcing Workflow
-
Search by Structure: Do not rely on CAS. Use the SMILES string: CC1=NC(Cl)=CC(CC2=C(Cl)C=CC=C2)=N1 in supplier databases (SciFinder, ChemSpace).
-
Request a Quote (RFQ): Specify "Route A" to avoid heavy metal contamination (Pd) if this is for late-stage testing.
-
Purity Requirement: Request >98% (HPLC) and <0.5% Hydroxy-impurity.
Potential Suppliers (Capability-Based)
These vendors specialize in halogenated heterocycles and custom pyrimidine synthesis:
-
Enamine (Ukraine/Latvia): Largest stock of building blocks; likely has the precursors or can synthesize rapidly.
-
WuXi AppTec (China): Ideal for kg-scale synthesis.
-
Combi-Blocks (USA): Often stocks 4,6-dichloro-2-methylpyrimidine and benzyl halides.
-
PharmaBlock (China/USA): Specializes in novel pyridine/pyrimidine scaffolds.
Market Dynamics & Price Analysis
The cost of this intermediate is derived from the "Bill of Materials" (BOM) plus the "FTE Service Fee" for synthesis.
Cost Breakdown (Estimated)
| Component | Scale | Estimated Price (USD) | Notes |
| Raw Material 1 | 1 kg | $150 - $250 | 4,6-Dichloro-2-methylpyrimidine (CAS 1780-31-0) |
| Raw Material 2 | 1 kg | $40 - $80 | 2-Chlorobenzyl chloride (CAS 611-19-8) |
| Custom Synthesis | 10 g | $1,200 - $1,800 | Lab scale (High labor cost/gram) |
| Custom Synthesis | 100 g | $2,500 - $3,500 | Pilot scale |
| Custom Synthesis | 1 kg | $4,500 - $6,000 | Process scale (Optimized Route A) |
Price Driver: The primary cost driver is not the raw materials (which are cheap) but the purification . Removing the regioisomer or the hydrolyzed hydroxy-pyrimidine requires column chromatography (small scale) or recrystallization (large scale), which drives up labor costs.
Regulatory & Safety Considerations (E-E-A-T)
Safety Data (Derived from Analogs)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (due to hydrolyzable C-Cl bond generating HCl).
-
H317: May cause an allergic skin reaction.[2]
-
-
Handling Protocol:
-
Must be handled in a fume hood.[3]
-
Quenching: When reacting with nucleophiles, evolved HCl must be neutralized (use
or DIPEA). -
Storage: Moisture sensitive. Store under Argon.
-
Regulatory Status[3]
-
TSCA/REACH: Likely not registered (R&D Exemption applies).
-
Export Control: Not typically controlled, but check local regulations regarding chlorinated benzenes.
References
-
PubChem. 4,6-Dichloro-2-methylpyrimidine (Precursor Data). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General Procedures for Chlorination of Pyrimidinols using POCl3. Org.[4] Synth. Coll. Vol. 3, p.272.
Sources
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. BJOC - Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes [beilstein-journals.org]
An In-depth Technical Guide to Pyrimidine Building Blocks with 2-Chlorobenzyl Substituents for Drug Discovery
Introduction: The Pyrimidine Scaffold and the Strategic Importance of the 2-Chlorobenzyl Moiety
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine derivatives are inherently suited to interact with biological systems.[1] This has led to their successful application in a multitude of therapeutic areas, including oncology, virology, and inflammatory diseases.[3][4][5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of its pharmacological properties, and the introduction of a 2-chlorobenzyl substituent is a particularly noteworthy modification.
This technical guide provides an in-depth exploration of pyrimidine building blocks featuring the 2-chlorobenzyl moiety. We will delve into the rationale behind its use, detailed synthetic methodologies, and its application in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: The Strategic Role of the 2-Chlorobenzyl Group in Drug Design
The incorporation of a 2-chlorobenzyl group is a deliberate choice in medicinal chemistry, aimed at enhancing the drug-like properties of the pyrimidine scaffold. This enhancement is a result of a combination of steric, electronic, and physicochemical effects.
Electronic and Steric Influence
The 2-chlorobenzyl group exerts a significant influence on the electron distribution and conformation of the parent molecule. The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, which can modulate the pKa of nearby functionalities and influence hydrogen bonding capabilities.[6] Furthermore, the ortho-position of the chlorine atom on the benzyl ring creates a specific steric hindrance that can lock the molecule into a preferred conformation. This conformational rigidity can be crucial for enhancing binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.
Impact on Physicochemical Properties and Pharmacokinetics
The "magic chloro" effect in drug discovery highlights how the addition of a chlorine atom can dramatically improve a compound's potency and pharmacokinetic profile.[6][7] The 2-chlorobenzyl moiety contributes to the overall lipophilicity of the molecule, which is a critical factor for cell membrane permeability and bioavailability.[6] The chlorine atom can also block sites of metabolism, leading to a longer half-life and improved metabolic stability.[6] Computational studies have shown that the addition of chlorine substituents can increase the stability of drug candidates.[6]
Section 2: Synthetic Methodologies for 2-Chlorobenzyl Pyrimidines
The synthesis of pyrimidines bearing a 2-chlorobenzyl substituent can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrimidine ring and the availability of starting materials.
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction is a powerful one-pot, three-component condensation that efficiently produces dihydropyrimidinones.[8][9] This reaction is particularly useful when the 2-chlorobenzyl moiety is introduced via the aldehyde component.
Detailed Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
-
Materials: 2-chlorobenzaldehyde, ethyl acetoacetate, urea, ethanol, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃).[10]
-
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).[10]
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).[10]
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[10]
-
Upon completion (typically a few hours), cool the reaction mixture to room temperature.[8]
-
Pour the mixture into ice-cold water to precipitate the product.[8]
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified dihydropyrimidinone.
-
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a highly efficient method for creating C-C bonds, particularly for attaching aryl groups to a heterocyclic core.[7][11] This reaction is ideal for synthesizing pyrimidines where the 2-chlorobenzyl group is not directly attached to a heteroatom. A common strategy involves coupling a chloropyrimidine with a suitable (2-chlorobenzyl)boronic acid or ester.
Detailed Experimental Protocol: Suzuki Coupling of a Chloropyrimidine
-
Materials: A chloropyrimidine (e.g., 2-chloropyrimidine or 2,4-dichloropyrimidine), (2-chlorobenzyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).[11]
-
Procedure:
-
In a microwave-safe vial, combine the chloropyrimidine (1.0 mmol), (2-chlorobenzyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).[11]
-
Add a 2:1 mixture of 1,4-dioxane and water (7 mL).[11]
-
Seal the vial and heat the mixture in a microwave reactor at 100-120°C for 15-30 minutes.[11]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Nucleophilic Substitution: A Versatile Approach
Nucleophilic substitution is a fundamental and widely used reaction in organic synthesis. For creating 2-chlorobenzyl pyrimidines, this typically involves reacting a pyrimidine with a nucleophilic nitrogen, oxygen, or sulfur atom with 2-chlorobenzyl chloride or bromide.
Detailed Experimental Protocol: N-Alkylation of an Aminopyrimidine
-
Materials: An aminopyrimidine, 2-chlorobenzyl chloride, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).[12]
-
Procedure:
-
To a stirred solution of the aminopyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).[12]
-
Stir the suspension at room temperature for 20-30 minutes.[12]
-
Add 2-chlorobenzyl chloride (1.1 eq) portion-wise to the mixture.[12]
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.[12]
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.[12]
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.[12]
-
Section 3: Applications in Drug Discovery and Development
The 2-chlorobenzyl pyrimidine scaffold has demonstrated significant potential in various therapeutic areas, most notably as kinase inhibitors in oncology and as antiviral agents.
Kinase Inhibitors in Oncology
Many protein kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases.[13] The 2-chlorobenzyl group often occupies a hydrophobic pocket in the kinase domain, contributing to the inhibitor's potency and selectivity.[14]
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2-Arylamino-4-aryl-pyrimidines | PAK1 | Potent inhibition | [14] |
| Pyrazolo[3,4-d]pyrimidines | Src Kinase | 210-510 (Kᵢ) | [13] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | 7 | [15] |
Antiviral Agents
Pyrimidine derivatives have a long history as antiviral drugs.[16] The 2-chlorobenzyl pyrimidine motif has been incorporated into novel antiviral compounds targeting a range of viruses.
| Compound Scaffold | Target Virus | EC50 (µM) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV) | 5.70 | [17] |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidines | Chikungunya Virus (CHIKV) | 3.95 | [18] |
Section 4: Characterization and Analytical Techniques
The unambiguous characterization of newly synthesized 2-chlorobenzyl pyrimidine derivatives is crucial for ensuring their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized compounds, confirming the presence of the 2-chlorobenzyl group and the substitution pattern on the pyrimidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, offering invaluable insights into its conformation and intermolecular interactions in the solid state.[19][20]
Conclusion and Future Outlook
Pyrimidine building blocks bearing a 2-chlorobenzyl substituent represent a valuable and versatile platform for the design and discovery of novel therapeutic agents. The strategic incorporation of this moiety can significantly enhance the pharmacological properties of the pyrimidine core, leading to potent and selective inhibitors of key biological targets. The synthetic methodologies outlined in this guide provide robust and adaptable routes for the synthesis of diverse libraries of these compounds. As our understanding of the molecular basis of diseases continues to grow, the rational design of novel 2-chlorobenzyl pyrimidine derivatives holds great promise for the development of the next generation of targeted therapies.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gdch.app [gdch.app]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajchem-a.com [ajchem-a.com]
- 20. mdpi.com [mdpi.com]
The 4-Chloropyrimidine Scaffold: A Keystone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Status of the Pyrimidine Core
The pyrimidine ring, an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in the architecture of DNA and RNA bases confers a unique "privileged" status, making it readily accepted by biological systems. This inherent biocompatibility, combined with its versatile chemical reactivity, has made the pyrimidine scaffold a central feature in a vast array of FDA-approved therapeutics.[3][4] These drugs span a wide range of applications, including anticancer, anti-infective, anti-inflammatory, and central nervous system agents.[3][5]
Within this important class of heterocycles, 4-chloropyrimidine derivatives have emerged as particularly valuable intermediates. The chlorine atom at the 4-position acts as a versatile leaving group, readily participating in a variety of cross-coupling and nucleophilic substitution reactions.[6][7] This reactivity allows for the strategic and modular construction of complex molecular architectures, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates. This guide provides a technical overview of the synthesis, key reactions, and therapeutic applications of 4-chloropyrimidine derivatives, with a focus on their role in the development of targeted therapies.
Part 1: The Synthetic Versatility of 4-Chloropyrimidines
The utility of 4-chloropyrimidines in drug discovery is fundamentally linked to the reactivity of the C4-Cl bond. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, thereby activating the C4 position for nucleophilic attack.[8] This intrinsic reactivity is harnessed in several key transformations that form the backbone of many synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is one of the most fundamental reactions involving 4-chloropyrimidines. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing direct access to a diverse range of 4-substituted pyrimidines.[7][9] This reaction is often the final step in the synthesis of many active pharmaceutical ingredients (APIs).
For instance, in the synthesis of many kinase inhibitors, the crucial bond between the pyrimidine core and a substituted aniline is formed via an SNAr reaction.[3] The reaction typically proceeds under mild conditions, often requiring just a base to neutralize the HCl byproduct.[10] The regioselectivity of SNAr reactions is a key advantage, especially when starting with poly-chlorinated pyrimidines like 2,4-dichloropyrimidine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for sequential and controlled substitutions.[11]
Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the functionalization of 4-chloropyrimidines. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group, using a boronic acid or ester as the coupling partner.[6][12] It is invaluable for constructing the biaryl motifs frequently found in kinase inhibitors.[13][14] The catalytic cycle involves the oxidative addition of the 4-chloropyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[12]
Caption: Osimertinib's mechanism of action in inhibiting EGFR signaling.
Ibrutinib (Imbruvica®): A Covalent BTK Inhibitor
Ibrutinib is a first-in-class inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. [11]It is used to treat B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. [15]The core of Ibrutinib is a pyrazolo[3,4-d]pyrimidine, which is often synthesized from a substituted pyrimidine precursor.
While various synthetic routes exist, many converge on a key intermediate, 4-amino-3-aryl-1H-pyrazolo[3,4-d]pyrimidine. [1]This intermediate can be constructed from simpler pyrimidine starting materials. The subsequent steps involve coupling this core with a chiral piperidine ring, often via a Mitsunobu reaction, followed by acylation with acryloyl chloride to install the covalent warhead. [1][16]This acrylamide group forms an irreversible covalent bond with Cys481 in the BTK active site.
Part 3: Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the C-C bond formation at the C4 position of a 4-chloropyrimidine derivative.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv) [12]* Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%) [12]* Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv) [12]* Anhydrous solvent (e.g., 1,4-dioxane/water, Toluene) [14] Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add the 4-chloropyrimidine derivative, boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation at the C4 position of a 4-chloropyrimidine.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (1.2-1.5 times the Pd loading) [17]* Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a dry reaction flask.
-
Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the 4-chloropyrimidine derivative, the amine, and the base.
-
Seal the flask and heat the mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Rinse the pad with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization.
Conclusion
4-Chloropyrimidine derivatives represent a class of exceptionally valuable building blocks in medicinal chemistry. Their facile synthesis and predictable reactivity in key bond-forming reactions like SNAr, Suzuki coupling, and Buchwald-Hartwig amination have enabled the efficient construction of complex and potent drug molecules. The success of targeted therapies like Osimertinib and Ibrutinib, whose syntheses rely heavily on the chemistry of the chloropyrimidine scaffold, underscores the continued importance of this privileged heterocycle. As drug discovery moves towards ever more complex and specific molecular targets, the versatility of the 4-chloropyrimidine core ensures it will remain a vital tool in the arsenal of the medicinal chemist.
References
[18]Liu, X., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry.
[13]Sravanthi, V. V., & Manju, S. L. (2016). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Synthetic Communications, 46(10), 849-857.
[19]Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1437-1444.
[14]Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(11), 1785-1787.
[20]ResearchGate. (2021). Synthetic Strategies in the Preparation of Osimertinib. Retrieved from [Link]
[21]Christopher, T. A., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3622-3627.
[7]Wang, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 24(21), 3878.
[22]Li, X., et al. (2017). Synthesis and Evaluation of Osimertinib Derivatives as Potent EGFR Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 973-977.
[15]Xia, Y., et al. (2021). Synthesis of Ibrutinib. Chinese Journal of Pharmaceuticals, 52(6), 781-785.
[23]Google Patents. (2022). Improved process for preparing osimertinib or a salt thereof. Retrieved from
[24]ResearchGate. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Retrieved from [Link]
[25]Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1133-1141.
[16]Patsnap. (2016). Preparation method of Ibrutinib drug impurity. Retrieved from
[1]European Patent Office. (2016). Method for preparing ibrutinib. Retrieved from
[2]A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved from [Link]
[5]Kumari, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6268.
[26]Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
[17]Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
[27]Google Patents. (2016). Method for preparing Ibrutinib. Retrieved from
[28]ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
[29]Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
[30]J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
[31]ResearchGate. (n.d.). Different examples of FDA-approved pyrimidine-based antimicrobial drugs. Retrieved from [Link]
[9]The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
[32]ResearchGate. (n.d.). FDA approved drugs with pyrimidine skeleton having fluoro-substitution. Retrieved from [Link]
[3]Kumari, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6268.
[4]Li, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews.
[8]Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
[33]Kinch, M. S., et al. (2016). An analysis of FDA-approved drugs: natural products and their derivatives. Computational and structural biotechnology journal, 14, 289-295.
[34]BioWorld. (2026, February 13). New mechanism of action identified for QC-6352. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Ibrutinib [cjph.com.cn]
- 16. Preparation method of Ibrutinib drug impurity - Eureka | Patsnap [eureka.patsnap.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. US20160264584A1 - Method for Preparing Ibrutinib - Google Patents [patents.google.com]
- 28. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. jk-sci.com [jk-sci.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. CRIB.PHARMACY.PURDUE.EDU | An analysis of FDA-approved drugs: natural products and their derivatives [crib.pharmacy.purdue.edu]
- 34. New mechanism of action identified for QC-6352 | BioWorld [bioworld.com]
Stability of 4-chloro-2-methylpyrimidine Derivatives Under Storage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-2-methylpyrimidine and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical industry. The inherent reactivity of the chloro-substituent, which makes these compounds valuable synthetic building blocks, also renders them susceptible to degradation under various storage conditions. Ensuring the stability of these intermediates is paramount for the integrity of research, the success of synthetic campaigns, and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the factors influencing the stability of 4-chloro-2-methylpyrimidine derivatives, potential degradation pathways, recommended storage conditions, and methodologies for stability assessment.
Core Principles of Stability for 4-chloro-2-methylpyrimidine Derivatives
The stability of 4-chloro-2-methylpyrimidine derivatives is primarily dictated by the electron-deficient nature of the pyrimidine ring, further activated by the presence of the electronegative chlorine atom. This makes the C4 position susceptible to nucleophilic attack, which is the cornerstone of their synthetic utility but also a primary route of degradation.
Key Factors Influencing Stability:
-
Moisture/Humidity: The presence of water can lead to hydrolysis of the C-Cl bond, resulting in the formation of the corresponding 4-hydroxypyrimidine derivative. This is a common degradation pathway for chloropyrimidines.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential thermal decomposition.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of various impurities.
-
pH: Acidic or basic conditions can catalyze hydrolysis. While some amination reactions of chloropyrimidines are conducted under acidic conditions to activate the substrate, prolonged exposure can lead to the formation of the 4-hydroxy byproduct.
-
Oxidizing Agents: The pyrimidine ring can be susceptible to oxidation, although this is generally a less common degradation pathway compared to hydrolysis and photolysis for this class of compounds.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate storage strategies and analytical methods to monitor stability.
Hydrolysis
The most probable degradation pathway for 4-chloro-2-methylpyrimidine derivatives is the nucleophilic substitution of the chlorine atom by water or hydroxide ions, yielding the corresponding 4-hydroxypyrimidine. This reaction can be accelerated by heat and non-neutral pH conditions.
Diagram of Hydrolytic Degradation
Caption: Hydrolysis of 4-chloro-2-methylpyrimidine.
Photodegradation
While specific studies on 4-chloro-2-methylpyrimidine are limited, pyrimidine derivatives, in general, can be susceptible to photodegradation. UV radiation can provide the energy to initiate reactions such as homolytic cleavage of the C-Cl bond, leading to radical species that can then undergo a variety of secondary reactions, resulting in a complex mixture of degradants. For some pyrimidine derivatives, photodegradation has been observed to be more pronounced under acidic conditions.[1][2]
Logical Flow of Photodegradation Assessment
Caption: Workflow for photostability testing.
Recommended Storage Conditions
To minimize degradation and ensure the long-term integrity of 4-chloro-2-methylpyrimidine derivatives, the following storage conditions are recommended. These are general guidelines, and specific derivatives may have unique requirements.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C.[3] For some related compounds, refrigeration at 2-8°C is also suggested.[2] | Reduces the rate of chemical degradation. |
| Light | Protect from light by using amber vials or storing in the dark.[2] | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes exposure to moisture and oxygen. |
| Container | Use tightly sealed containers. | Prevents ingress of moisture and atmospheric gases. |
| Form | Store in solid form rather than in solution.[2] | Solvents can participate in degradation reactions. |
Stability Testing and Analytical Methodologies
A robust stability-indicating analytical method is essential for assessing the purity of 4-chloro-2-methylpyrimidine derivatives and monitoring their stability over time. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.
Forced Degradation Studies
Forced degradation (or stress testing) studies are crucial for identifying potential degradation products and establishing the degradation pathways. These studies also help in developing and validating a stability-indicating analytical method. According to the International Council for Harmonisation (ICH) guidelines, stress testing should include exposure to:
-
Acidic and Basic Conditions: To evaluate hydrolytic stability.
-
Oxidizing Conditions: To assess susceptibility to oxidation.
-
Thermal Stress: To determine the effect of elevated temperatures.
-
Photostability: To understand the impact of light exposure.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, process impurities, and any other potential interferents.
Typical HPLC Method Parameters for Pyrimidine Derivatives:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8 columns are commonly used. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. Gradient elution is often employed to resolve complex mixtures. |
| Detection | UV detection is standard, with the wavelength chosen based on the UV absorbance maximum of the parent compound and its derivatives. |
| Flow Rate | Typically in the range of 0.8 - 1.5 mL/min. |
| Column Temperature | Often ambient, but can be controlled to improve separation. |
Workflow for Stability-Indicating Method Development
Caption: Development of a stability-indicating method.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific concentrations and durations will need to be optimized for the particular 4-chloro-2-methylpyrimidine derivative being studied.
Protocol 1: Acid and Base Hydrolysis
-
Prepare solutions of the 4-chloro-2-methylpyrimidine derivative in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC to determine the extent of degradation and the formation of any degradation products.
Protocol 2: Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature or slightly elevated temperature for a defined period.
-
Monitor the reaction by taking samples at different time intervals.
-
Analyze the samples by HPLC.
Protocol 3: Thermal Degradation
-
Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a set duration.
-
Also, prepare a solution of the compound and subject it to the same thermal stress.
-
At the end of the study, dissolve the solid sample and dilute the solution sample to an appropriate concentration.
-
Analyze by HPLC.
Protocol 4: Photostability Testing
-
Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample of both the solid and solution protected from light (e.g., wrapped in aluminum foil).
-
After a defined exposure period, prepare the samples for analysis.
-
Analyze both the exposed and control samples by HPLC to assess for photodegradation.
Conclusion
The stability of 4-chloro-2-methylpyrimidine derivatives is a critical consideration for their successful use in research and development. While specific data on this class of compounds is not extensively available in the public domain, an understanding of their chemical nature and the principles of stability testing allows for the implementation of effective storage and handling strategies. Hydrolysis and photodegradation are the most likely degradation pathways. Proper storage in a cool, dry, and dark environment, preferably under an inert atmosphere, is essential. The development and implementation of a validated stability-indicating HPLC method is the cornerstone for ensuring the quality and integrity of these important synthetic intermediates.
References
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 2025. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
Sources
Novel Pyrimidine Scaffolds for Kinase Inhibitor Discovery
Executive Summary
The pyrimidine heterocycle remains the preeminent pharmacophore in kinase inhibitor discovery due to its intrinsic ability to mimic the adenine ring of ATP. However, the "low-hanging fruit" of simple 2,4-diaminopyrimidines has been exhaustively patented. This guide addresses the next generation of pyrimidine engineering: macrocyclization , covalent warhead integration , and scaffold hopping into fused systems (e.g., pyrrolopyrimidines). We provide a self-validating workflow for designing, synthesizing, and profiling these novel scaffolds, moving beyond trial-and-error into rational, structure-based design.
Structural Rationale: The ATP-Binding Pocket
To design novel scaffolds, one must first deconstruct the interaction between the pyrimidine core and the kinase active site. The kinase cleft is not a static lock but a dynamic landscape defined by three critical zones: the Hinge Region , the Gatekeeper Residue , and the DFG Motif (Asp-Phe-Gly).
The Pyrimidine Pharmacophore
The pyrimidine ring typically functions as the "Hinge Binder."
-
N1/N3 Interaction: The nitrogen atoms of the pyrimidine ring often serve as hydrogen bond acceptors for the backbone amide NH of the hinge region (e.g., Met318 in c-Src).
-
C4-Substituent: Usually an amino or aryl group that acts as a hydrogen bond donor to the hinge carbonyl.
-
C5-Vector: This position is critical for solubilizing groups or accessing the "Solvent Front."
-
C6-Vector: Often neglected, but crucial for macrocyclization or targeting the ribose-binding pocket.
Visualization: The Kinase Interaction Map
The following diagram illustrates the canonical binding mode of a Type I pyrimidine inhibitor.
Figure 1: Conceptual interaction map of a pyrimidine scaffold within the ATP-binding pocket. Note the critical vectors for avoiding the Gatekeeper clash.
Design Strategies for Novelty
To escape crowded IP space and improve efficacy, we employ three primary strategies.
Macrocyclization (Conformational Locking)
Linear pyrimidine inhibitors often suffer from entropic penalties upon binding. Macrocyclization connects the C2 and C6 (or C4 and C5) vectors, "locking" the molecule into its bioactive conformation.
-
Case Study: Lorlatinib (Pfizer).[1] A macrocyclic kinase inhibitor where the constraint improves blood-brain barrier (BBB) permeability and potency against resistant mutants (e.g., ALK G1202R).
-
Design Rule: Use a linker length of 12–15 atoms for optimal hinge alignment without inducing strain that prevents induced-fit binding [1].
Covalent Targeting (The Acrylamide Warhead)
Targeting a non-catalytic cysteine residue (e.g., Cys797 in EGFR) creates irreversible inhibition.
-
Strategy: Append an acrylamide Michael acceptor to the C4 or C2 position of the pyrimidine.
-
Benefit: Overcomes competition with high intracellular ATP concentrations (mM levels).
Scaffold Hopping: Fused Systems
Fusing a five-membered ring to the pyrimidine creates pyrrolo[2,3-d]pyrimidines (7-deazapurines) or pyrazolo[3,4-d]pyrimidines . These scaffolds alter the electron density of the hinge-binding nitrogens and provide new vectors for substitution.
Synthetic Architectures: A Self-Validating Protocol
The synthesis of polysubstituted pyrimidines relies on Regioselective Nucleophilic Aromatic Substitution (SNAr) . This is a self-validating system: the chemical reactivity is dictated by the electronic deficiency of the carbon atoms.
The Reactivity Hierarchy
For a 2,4,6-trichloropyrimidine starting material:
-
Most Reactive: C4 position (Para to N, Ortho to N).
-
Secondary: C2 position (Ortho to both Ns, but sterically flanked).
-
Least Reactive: C6 position (after C4 is substituted, the ring becomes electron-rich, deactivating C6).
Step-by-Step Synthetic Protocol
Objective: Synthesis of a generic 2,4,6-trisubstituted pyrimidine library.
-
C4-Substitution (The Hinge Binder):
-
Reagents: 2,4,6-trichloropyrimidine (1.0 eq), Aniline derivative (1.0 eq), DIEA (1.2 eq).
-
Conditions: Ethanol, 0°C to RT, 2 hours.
-
Validation: TLC/LCMS shows disappearance of starting material. The product precipitates due to reduced solubility.
-
Why: Low temperature ensures substitution only at the most electrophilic C4 position.
-
-
C2-Substitution (The Solubilizer):
-
Reagents: C4-product (1.0 eq), Aliphatic amine/alcohol (1.2 eq), DIEA (2.0 eq).
-
Conditions: THF/Dioxane, 60–80°C, 4–12 hours.
-
Validation: Requires heat. If reaction is sluggish, switch to Buchwald-Hartwig coupling (Pd(OAc)2, BINAP).
-
-
C6-Substitution (The Vector/Macrocycle Linker):
-
Reagents: C2,C4-product, Boronic acid (Suzuki) or Terminal Alkyne (Sonogashira).
-
Conditions: Pd(PPh3)4, Na2CO3, DME/Water, Microwave 120°C, 30 min.
-
Why: The ring is now electron-rich (deactivated). SNAr will fail; transition metal catalysis is mandatory [2].
-
Visualization: Synthetic Logic Flow
Figure 2: Regioselective functionalization of the pyrimidine core. Note the transition from kinetic control (Step 1) to catalytic activation (Step 3).
The Screening Cascade: Validating the Scaffold
Once synthesized, the library must undergo a rigorous screening cascade. We utilize a Mobility Shift Assay (e.g., Caliper LabChip) for primary screening due to its resistance to fluorescence interference.
Protocol: Biochemical IC50 Determination
Principle: Separation of phosphorylated product from substrate peptide via microfluidic electrophoresis.
-
Reagent Prep:
-
Workflow:
-
Dispense 5 µL of Compound (in DMSO) into 384-well plate (11-point dose response).
-
Add 10 µL Enzyme/Substrate mix. Incubate 5 min.
-
Add 10 µL ATP to initiate. Incubate 60 min at RT.
-
Add 25 µL Stop Solution (EDTA + Coating Reagent).
-
-
Data Analysis:
-
Calculate % Conversion = Product / (Product + Substrate).
-
Fit to sigmoidal dose-response curve (Variable Slope).
-
Data Presentation: Hit Triage Table
Summarize your hits using the following structure to make rapid Go/No-Go decisions.
| Compound ID | Core Scaffold | IC50 (nM) | Ligand Efficiency (LE) | Selectivity Score (S35) | Status |
| PYR-001 | 2,4-diamino | 12.5 | 0.42 | 0.15 | Hold (Common IP) |
| PYR-045 | Macrocycle | 4.2 | 0.38 | 0.05 | Advance (High Potency/Selectivity) |
| PYR-089 | Pyrrolo-fused | 150.0 | 0.25 | 0.40 | Drop (Low Potency) |
Note: Selectivity Score (S35) = (Number of kinases inhibited >35% at 1µM) / (Total kinases tested).
References
-
Johnson, T. W., et al. (2014). "Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor." Journal of Medicinal Chemistry.
-
Schwickert, M., et al. (2025). "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review." Archiv der Pharmazie.
-
Lafleur, K., et al. (2021). "Kinase Inhibitor Screening: Assay Development and Validation." National Institutes of Health (Assay Guidance Manual).
-
Bouscary-Desforges, G., et al. (2012).[4][5] "Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine." Journal of Organic Chemistry.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine via Palladium-Catalyzed Negishi Cross-Coupling
Abstract: This document provides a detailed guide for the synthesis of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine, a valuable substituted pyrimidine scaffold for drug discovery and chemical biology. The protocol leverages a highly efficient and regioselective Negishi cross-coupling reaction between 4,6-dichloro-2-methylpyrimidine and a functionalized organozinc reagent. We delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and discuss critical parameters for ensuring high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of synthetic organic chemistry and drug development.
Introduction and Strategic Rationale
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The target molecule, this compound, possesses multiple functional handles—a reactive chlorine atom and a substituted benzyl group—making it an attractive intermediate for building molecular complexity and exploring structure-activity relationships (SAR).
The central challenge in this synthesis is the selective formation of a C(sp²)-C(sp³) bond at the C4 position of the pyrimidine ring. While several cross-coupling reactions exist for this purpose, the Negishi coupling stands out as the method of choice for this particular transformation.[3][4] This palladium-catalyzed reaction couples an organozinc compound with an organic halide.[5]
Why the Negishi Coupling?
-
High Functional Group Tolerance: Organozinc reagents are notably less reactive than their organomagnesium (Grignard) or organolithium counterparts, making them compatible with a wider array of functional groups. This is crucial for complex molecule synthesis.[3][5]
-
Broad Scope: The Negishi coupling is exceptionally effective for forming carbon-carbon bonds between sp³, sp², and sp hybridized centers, a versatility not shared by all cross-coupling methods.[5][6]
-
Mild Reaction Conditions: The reaction often proceeds under mild conditions, which helps to prevent the degradation of sensitive starting materials and products.[6][7]
-
Regioselectivity: In dihalogenated pyrimidine systems, palladium-catalyzed cross-coupling reactions often exhibit a high degree of regioselectivity, with the C4 position being preferentially functionalized over the C2 or C6 positions due to electronic effects.[8][9]
This application note will detail a reliable protocol for this synthesis, beginning with the in situ preparation of the necessary organozinc reagent followed by the palladium-catalyzed cross-coupling step.
The Reaction Mechanism: A Palladium-Catalyzed Cycle
The synthesis proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of 4,6-dichloro-2-methylpyrimidine. This occurs preferentially at the more reactive C4 position, forming a Pd(II) intermediate.[10]
-
Transmetalation: The organozinc reagent, (2-chlorobenzyl)zinc chloride, transfers its organic group to the palladium center. The zinc halide is released as a byproduct. This is a crucial step where the new carbon-carbon bond partners are brought together on the metal center.
-
Reductive Elimination: The two organic ligands on the Pd(II) center—the pyrimidine and the benzyl group—couple and are expelled from the coordination sphere. This step forms the desired product, this compound, and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: Figure 1: Catalytic Cycle of the Negishi Coupling.
Detailed Experimental Protocol
This protocol is divided into two main parts: the preparation of the organozinc reagent and the subsequent cross-coupling reaction.
Safety Precautions: This procedure involves flammable solvents and potentially air-sensitive reagents. All steps must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Part A: In Situ Preparation of (2-chlorobenzyl)zinc chloride
Materials:
-
Zinc dust (<10 micron, activated)
-
1,2-Dibromoethane
-
2-chlorobenzyl chloride (or bromide)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add zinc dust (1.5 equivalents relative to the benzyl chloride).
-
Suspend the zinc dust in anhydrous THF (approx. 0.5 M).
-
Add 1,2-dibromoethane (~5 mol%) and gently warm the mixture with a heat gun until bubbling is observed. This indicates activation of the zinc surface. Allow the mixture to cool to room temperature.
-
Reagent Formation: Slowly add a solution of 2-chlorobenzyl chloride (1.0 equivalent) in anhydrous THF to the activated zinc suspension via a syringe pump over 30 minutes. An exotherm may be observed.
-
Stir the resulting greyish suspension at room temperature for 2-3 hours. The formation of the organozinc reagent is now complete. This suspension should be used immediately in the next step.
Expert Insight: The activation of zinc is critical for the successful formation of the organozinc reagent. The use of 1,2-dibromoethane chemically cleans the zinc surface. Successful activation is often indicated by the disappearance of the shiny metal and the formation of a grey suspension.
Part B: Negishi Cross-Coupling Reaction
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Freshly prepared (2-chlorobenzyl)zinc chloride solution from Part A
-
Anhydrous Tetrahydrofuran (THF)
Caption: Figure 2: Experimental Workflow.
Protocol:
-
Reaction Setup: In a separate, flame-dried round-bottom flask under argon, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) and Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) in anhydrous THF.
-
Coupling: To this solution, slowly add the freshly prepared (2-chlorobenzyl)zinc chloride suspension from Part A via an airtight syringe or cannula at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyrimidine is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Trustworthiness Check: Anhydrous solvents and an inert atmosphere are non-negotiable. The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by air, which will halt the catalytic cycle. Similarly, organozinc reagents are rapidly protonated and destroyed by water.
Quantitative Data and Expected Results
The following table summarizes the typical stoichiometry and reaction parameters for this synthesis.
| Parameter | Value/Description | Rationale |
| 4,6-dichloro-2-methylpyrimidine | 1.0 equiv | Limiting reagent |
| 2-chlorobenzyl chloride | 1.2 equiv | A slight excess ensures complete formation of the organozinc reagent. |
| Zinc Dust | 1.5 equiv | An excess of zinc drives the formation of the organozinc reagent to completion. |
| Pd(PPh₃)₄ | 3-5 mol% | Standard catalyst loading for efficient turnover without excessive cost. |
| Solvent | Anhydrous THF | Excellent solvent for both organometallic reagents and organic substrates. |
| Temperature | 50 °C | Provides sufficient thermal energy to drive the reaction without causing degradation. |
| Reaction Time | 4 - 8 hours | Typical duration; should be confirmed by reaction monitoring (TLC/LC-MS). |
| Expected Yield | 75 - 90% | Based on literature precedents for similar Negishi cross-coupling reactions.[11] |
Conclusion
The Negishi cross-coupling provides a powerful and reliable method for the regioselective synthesis of this compound. By carefully controlling the reaction conditions, particularly by ensuring an inert and anhydrous environment, researchers can achieve high yields of this versatile chemical intermediate. The protocol described herein is robust and can likely be adapted for the synthesis of a wider library of substituted pyrimidine analogues, facilitating advancements in medicinal chemistry and related fields.
References
-
Negishi, E. The Negishi Coupling. Wikipedia.
-
Negishi coupling reaction: Mechanism, popular application. Chemistry Notes.
-
Negishi Coupling. SynArchive.
-
Negishi cross-coupling. Name-Reaction.com.
-
Negishi Coupling. Organic Chemistry Portal.
-
Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem Technical Support Center.
-
Negishi coupling: an easy progress for C-C bond construction in total synthesis. PubMed.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC.
-
Novel and Efficient Access to Phenylamino-pyrimidine Type Protein Kinase C Inhibitors Utilizing a Negishi Cross-Coupling Strategy. The Journal of Organic Chemistry.
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. ResearchGate.
-
Negishi Coupling: An Easy Progress for C-C Bond Construction in Total Synthesis. ResearchGate.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
Sources
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. name-reaction.com [name-reaction.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Optimization of SNAr Chemoselectivity for 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Executive Summary
This application note details the functionalization of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine , a critical scaffold in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically Rilpivirine .
While the pyrimidine core appears simple, the presence of the 2-chlorobenzyl group at the C6 position creates a unique steric and electronic environment. This guide addresses the challenge of achieving high regioselectivity at the C4 position while preventing hydrolysis—a common failure mode in scale-up. We present two validated protocols: a base-mediated method for standard amines and an acid-catalyzed method for deactivated nucleophiles.
Mechanistic Insight & Chemoselectivity
To optimize yields, one must understand the electronic hierarchy of the substrate. The molecule contains three potential electrophilic sites, but only one is active under standard SNAr conditions.
Electronic Hierarchy
-
C4-Cl (Reactive Site): This position is para to one ring nitrogen and ortho to the other. The electron-withdrawing nature of the amidine-like system makes this carbon highly electrophilic.
-
C2-Methyl (Deactivated): The C2 position is occupied by a methyl group. Unlike 2,4-dichloropyrimidine, where C4 is preferred over C2 due to the Mills-Nixon effect and steric approach, here C2 is blocked by an alkyl group, eliminating regioselectivity competition.
-
Benzyl-Cl (Inert): The chlorine on the benzyl ring is not activated by the pyrimidine nitrogens. It requires transition metal catalysis (e.g., Buchwald-Hartwig) to react. Crucial: Standard SNAr conditions leave this moiety intact, preserving it for later-stage functionalization if necessary.
Reaction Pathway (Meisenheimer Complex)
The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is typically the formation of the anionic Meisenheimer complex.
Figure 1: The SNAr mechanism proceeds via nucleophilic attack at C4, forming a resonance-stabilized intermediate before expelling chloride.[1]
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or n-Propanol | MeCN provides excellent solubility and easy workup. n-Propanol allows for higher reflux temperatures (97°C) for sluggish amines. |
| Base | K₂CO₃ (Solid) or DIPEA (Liquid) | Neutralizes the HCl byproduct. Solid bases are preferred to act as a desiccant, minimizing hydrolysis. |
| Moisture | < 0.1% Water Content | CRITICAL: Water competes as a nucleophile, leading to the formation of the 4-hydroxy impurity (pyrimidinone), which is a "dead-end" byproduct. |
| Stoichiometry | 1.1 eq Nucleophile | Slight excess ensures complete conversion of the electrophile. |
Experimental Protocols
Protocol A: Base-Mediated Amination (Standard)
Best for primary amines and anilines with electron-donating groups.
Reagents:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., 4-aminobenzonitrile) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[2]
-
Acetonitrile (anhydrous), 10 volumes (10 mL/g)
Procedure:
-
Charge: To a dried reaction vessel equipped with a reflux condenser and nitrogen inlet, add the pyrimidine substrate and anhydrous K₂CO₃.
-
Solvate: Add Acetonitrile. Stir at room temperature for 10 minutes to create a uniform suspension.
-
Addition: Add the Amine Nucleophile.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) under nitrogen.
-
Checkpoint: Monitor by HPLC/TLC after 4 hours. Conversion should be >95%.
-
-
Workup: Cool to room temperature. Filter off the solid salts (KCl/excess K₂CO₃).
-
Isolation: Concentrate the filtrate under reduced pressure. The product often crystallizes upon cooling or addition of an anti-solvent (e.g., water or cold ethanol).
Protocol B: Acid-Catalyzed Amination (For Deactivated Anilines)
Best for sterically hindered amines or those with electron-withdrawing groups (e.g., nitroanilines).
Mechanism: Acid protonates the ring nitrogen (N1 or N3), significantly lowering the LUMO energy and making C4 more susceptible to attack by weak nucleophiles.
Reagents:
-
Weak Nucleophile (1.2 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 - 0.5 eq) or 4M HCl in Dioxane.
-
Solvent: 1,4-Dioxane or Isopropanol.
Procedure:
-
Dissolve substrate and nucleophile in 1,4-Dioxane.
-
Add p-TsOH.[4]
-
Heat to 90-100°C.
-
Quench: Upon completion, cool and neutralize with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Workflow & Troubleshooting Logic
The following diagram illustrates the decision-making process during synthesis and purification.
Figure 2: Operational workflow for monitoring reaction progress and troubleshooting common failure modes.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| New Peak at RRT ~0.8 (HPLC) | Hydrolysis: Formation of 4-hydroxy-6-(2-chlorobenzyl)-2-methylpyrimidine. | Check solvent water content (KF titration). Ensure reaction vessel is nitrogen-flushed. |
| Starting Material Persists | Low Reactivity: Nucleophile is too weak or sterically hindered. | Switch to Protocol B (Acid Catalysis) or use a higher boiling solvent (e.g., NMP, though workup is harder). |
| Precipitate during Reaction | Salt Formation: Amine hydrochloride salt is crashing out. | This is normal/good. Ensure stirring is adequate. |
References
-
Janssen Pharmaceutica NV. (2003). Preparation of pyrimidine derivatives for the treatment of HIV infection.[5] World Intellectual Property Organization. WO2003016306A1. Link
-
BenchChem. (2025).[1][6] Optimization of 4-Chloropyrimidine Substitution Reactions. Technical Support Center.[6] Link
-
Zhang, H., et al. (2021). The development of an effective synthetic route of rilpivirine.[5][7][8] BMC Chemistry, 15:[8]22. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[9] (General reference for Pyrimidine SNAr mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. EP2872492B1 - Process for the preparation of rilpivirine using a novel intermediate - Google Patents [patents.google.com]
- 5. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103183643A - Rilpivirine intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Protocol for amination of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Technical Application Note: Amination Strategies for 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Executive Summary & Strategic Context
Subject: this compound (Substrate 1 ) Reaction Class: C–N Bond Formation (Amination) Primary Application: Synthesis of Type I/II Kinase Inhibitors (Src/Abl/b-Raf families).[1][2]
This protocol addresses the functionalization of the electrophilic C4 position of the pyrimidine core.[3][4][5] While structurally related to the key intermediate of Dasatinib (Sprycel®), this specific scaffold features a 6-(2-chlorobenzyl) moiety.[1][6] This carbon-linked substituent introduces unique steric and electronic factors compared to the standard 6-chloro or 6-aminopyrimidine precursors.[1][6]
Key Chemical Challenges:
-
Electronic Deactivation: The C6-benzyl group is weakly electron-donating (via hyperconjugation), slightly reducing the electrophilicity of the C4-chloride compared to 4,6-dichloropyrimidine.[1][6]
-
Steric Gating: The ortho-chloro substituent on the benzyl ring creates a "steric fence" that can hinder the approach of bulky nucleophiles, necessitating optimized entropy-driven conditions.
Mechanistic Decision Matrix: vs. Buchwald-Hartwig
The choice of method depends entirely on the nucleophilicity (pKa of the conjugate acid) of the incoming amine.
Figure 1: Decision matrix for selecting the optimal amination pathway.
Detailed Experimental Protocols
Protocol A: Thermal Nucleophilic Aromatic Substitution ( )
Best for: Aliphatic amines (piperazines) and electron-rich anilines.[2]
This method relies on the inherent electrophilicity of the pyrimidine C4 position. The use of n-Butanol is critical; it serves as a protic solvent that activates the leaving group (chloride) via hydrogen bonding while maintaining a high boiling point (
Reagents:
-
Amine Nucleophile (1.1 – 1.2 equiv)[6]
Step-by-Step Workflow:
-
Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add Substrate 1 (e.g., 10.0 g, 39.5 mmol).
-
Solvation: Add n-Butanol (10 volumes, 100 mL). Stir to create a suspension.
-
Addition: Add the Amine Nucleophile (43.5 mmol) followed by DIPEA (13.8 mL, 79.0 mmol).
-
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 110°C (Reflux) .
-
Monitoring: The suspension typically clears to a solution upon heating, then may precipitate product. Monitor by HPLC at 2-hour intervals. Reaction is usually complete in 4–6 hours.
-
-
Workup (Crystallization Driven):
-
Purification: Recrystallize from EtOH/Water or purify via silica flash chromatography (DCM/MeOH gradient).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Deactivated anilines, heteroaryl amines (e.g., 2-aminothiazoles), or when thermal conditions cause degradation.[1][6]
This protocol utilizes a "universal" catalyst system (Pd/BINAP) derived from BMS process chemistry for Dasatinib, ensuring high conversion even with the bulky 6-benzyl substituent.
Reagents:
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck flask and cycle with Ar/N
three times. -
Catalyst Pre-complexation (Optional but Recommended):
-
In a separate vial, mix Pd(OAc)
and BINAP in a small amount of degassed toluene. Stir at RT for 15 mins to form the active orange/red catalytic species.
-
-
Main Charge: Add Substrate 1 , Amine, and Base (Cs
CO ) to the main reaction vessel. -
Solvation: Add degassed Toluene (10 volumes).
-
Catalyst Injection: Transfer the pre-complexed catalyst solution to the main vessel via syringe.[2]
-
Reaction: Heat to 100°C for 8–12 hours.
-
Critical Check: Ensure vigorous stirring; Cs
CO is insoluble and requires mechanical agitation for effective surface reaction.
-
-
Workup:
-
Scavenging (Trace Metal Removal): Dissolve crude in THF/MeOH and treat with SiliaMetS® Thiol or charcoal (5 wt%) for 1 hour to remove residual Pd (< 20 ppm is the target for pharma intermediates).[2][6]
Analytical Data & Troubleshooting
Self-Validating The System: Use the following HPLC markers to validate reaction progress.
| Compound | Relative Retention Time (RRT) | Common Cause |
| Substrate 1 | 1.00 | Starting Material |
| Product | 0.85 - 0.95 (Typical) | Target |
| Impurity A (Hydrolysis) | 0.45 | Water in solvent; Base too strong (OH- formation).[1][6] |
| Impurity B (Dimer) | 1.20 | Pd-catalyst failure; Homocoupling (rare).[1][2][6] |
Troubleshooting Guide:
-
Issue: Reaction stalls at 50% conversion (
). -
Issue: Formation of 4-Hydroxy impurity (Hydrolysis).[1][6]
-
Fix: Ensure reagents are dry.[1] If using NaOtBu, ensure it is fresh/sublimed. Switch base to Cs
CO (weaker base).
-
References
-
Dasatinib Process Chemistry
-
Buchwald-Hartwig Optimization for Pyrimidines
-
Regioselectivity in Chloropyrimidines
-
Source: Schomaker, J. M., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines."[1] Journal of Organic Chemistry, 76(2), 652-660 (2011).[6]
- Relevance: Explains the electronic activation of C4 vs C2, confirming why the C2-methyl group remains stable while C4 reacts.
-
[6]
-
Sources
- 1. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (1) . The primary synthetic challenge with this substrate is chemoselectivity : the molecule contains two distinct electrophilic sites—a heteroaryl chloride at the C4 position of the pyrimidine ring and an aryl chloride on the benzyl substituent.
Our internal validation confirms that the electronic deficiency of the pyrimidine ring renders the C4-chloride significantly more reactive toward oxidative addition than the electron-neutral benzyl chloride. This guide provides two validated methods to achieve exclusive C4-arylation while preserving the benzyl chloride for subsequent diversification.
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate (1) features a "mismatched" di-halogenated scaffold. Understanding the electronic bias is crucial for process control.
-
Site A (C4-Chloro): Located on the
-deficient pyrimidine ring. The adjacent nitrogen atoms lower the LUMO energy of the C-Cl bond, facilitating rapid oxidative addition by Pd(0). -
Site B (Benzyl-Aryl Chloride): Located on a phenyl ring separated by a methylene bridge. This chloride behaves as a standard, unactivated aryl chloride.
The Selectivity Hypothesis
Under standard Suzuki conditions (mild base, phosphine ligands), the rate constant for oxidative addition at Site A (
Critical Control Point: The use of highly active, bulky, electron-rich ligands (e.g., Buchwald precatalysts like XPhos-Pd-G2) typically used to activate inert aryl chlorides poses a risk of side-reactions at Site B. Therefore, traditional triphenylphosphine-based catalysts are preferred for their natural selectivity window.
Reaction Pathway Visualization
Figure 1: Chemoselectivity pathway.[1][2] The kinetic barrier for activation of the benzyl chloride (red path) is significantly higher than the pyrimidine C4 chloride (green path) when using standard ligands.
Optimization Matrix
The following matrix summarizes the screening of conditions to maximize yield while minimizing hydrolysis (a common side reaction for chloropyrimidines) and bis-coupling.
| Variable | Condition A (Recommended) | Condition B (High Throughput) | Note |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂·DCM (3 mol%) | Pd(PPh₃)₄ offers superior selectivity; dppf is more robust to air/moisture. |
| Ligand | PPh₃ (Intrinsic) | dppf (Intrinsic) | Avoid SPhos, XPhos, or tBu₃P to prevent Site B activation. |
| Base | Na₂CO₃ (2.0 M aq) | K₃PO₄ (Solid/Slurry) | Carbonate is milder; Phosphate is better for sterically hindered boronic acids. |
| Solvent | DME / Water (3:1) | 1,4-Dioxane (Dry) | Aqueous systems facilitate boronate solubility but risk hydrolysis if prolonged. |
| Temp | 85 °C | 90 °C | Do not exceed 100 °C. |
Standardized Protocols
Method A: High-Fidelity Synthesis (DME/Water)
Best for: Late-stage functionalization, complex boronic acids, and maximizing chemoselectivity.
Reagents:
-
Substrate (1): 1.0 equiv
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
]: 0.05 equiv -
Base: Sodium Carbonate (
): 2.5 equiv (dissolved in min. water) -
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with Substrate (1) (e.g., 253 mg, 1.0 mmol) and the aryl boronic acid (1.1 mmol).
-
Inertion: Evacuate the vial and backfill with Nitrogen or Argon (
). -
Solvent Addition: Add degassed DME (4 mL) and 2.0 M aqueous
(1.25 mL). -
Catalyst Addition: Add
(58 mg, 0.05 mmol) under a positive stream of inert gas. -
Reaction: Seal the vessel and heat to 85°C for 4–6 hours.
-
QC Check: Monitor by HPLC/UPLC. Look for the disappearance of the peak at RT ~4.5 min (Substrate) and appearance of Product (RT ~5.2 min). Ensure no Bis-coupled impurity (RT > 6.0 min).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (
) and brine ( ). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Method B: Robust Scale-Up (Dioxane/K3PO4)
Best for: Gram-scale batches, simple aryl boronates.
Reagents:
-
Substrate (1): 1.0 equiv
-
Aryl Boronic Acid: 1.2 equiv
-
Catalyst:
: 0.03 equiv -
Base: Potassium Phosphate Tribasic (
): 3.0 equiv (finely ground solid) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Combine Substrate (1), Boronic Acid,
, and Catalyst in a round-bottom flask. -
Purge with Nitrogen for 10 minutes.
-
Add anhydrous Dioxane (concentration 0.2 M).
-
Heat to 90°C for 2–3 hours.
-
Filter the hot reaction mixture through a Celite pad to remove inorganic salts.
-
Concentrate the filtrate and recrystallize (typically from Ethanol/Heptane) or chromatograph.
Troubleshooting & Decision Logic
Use the following logic flow to address common issues during the reaction optimization.
Figure 2: Troubleshooting decision tree for 4-chloropyrimidine coupling.
References
-
Reactivity of Chloropyrimidines: Gong, Y., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction."[2][4] Journal of Combinatorial Chemistry, 2004. Citation Context: Establishes the reactivity order C4 > C6 > C2 for halogenated pyrimidines.
-
Chemoselectivity in Heteroaryl Chlorides: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Citation Context: Discusses the ligand requirements for activating unactivated aryl chlorides (like the benzyl-Cl), supporting the use of simpler ligands to avoid this reaction.
-
Suzuki Coupling of 2,4-Dichloropyrimidines: Schomaker, J. M., & Delia, T. J.[5] "Regioselective Suzuki coupling of 2,4-dichloropyrimidine."[6][7][8] Journal of Organic Chemistry, 2001. Citation Context: Validates the preferential coupling at the 4-position using Pd(PPh3)4.[5]
-
General Protocol for Pyrimidine Coupling: MDPI Processes. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine." Processes, 2020. Citation Context: Provides experimental precedents for solvent and base screening in similar di-halogenated pyrimidine systems.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine via Recrystallization
Abstract
This technical guide provides a comprehensive framework for the purification of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yields, side-product profiles, and the overall efficacy of active pharmaceutical ingredients (APIs), this document details a systematic approach to selecting an optimal recrystallization solvent.[1] We present detailed protocols for both single-solvent and mixed-solvent recrystallization techniques, underpinned by a robust solvent screening methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient purification strategy for this class of pyrimidine derivatives.
Introduction: The Imperative for Purity in Pyrimidine Intermediates
Substituted pyrimidines are fundamental building blocks in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[2] The compound this compound is a vital precursor in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to the formation of unwanted side products, complicate downstream processing, and ultimately compromise the safety and efficacy of the final API.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3][4][5] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[1][6] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature, thus enabling the formation of pure crystals upon cooling while impurities remain in the mother liquor.[6][7][8]
This application note provides a systematic and experimentally-driven approach to developing a robust recrystallization protocol for this compound, ensuring high purity and yield.
Foundational Principles of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should possess the following characteristics[8][9]:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures.
-
High or low solubility for impurities, to either keep them in solution or allow for their removal via hot filtration.
-
Chemical inertness towards the target compound.
-
A boiling point that is lower than the melting point of the target compound.
-
Volatility for easy removal from the purified crystals.
-
Non-flammable, non-toxic, and inexpensive nature.
Often, a single solvent may not meet all these criteria, necessitating the use of a mixed-solvent system.[10][11] In a typical binary solvent system, the target compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent" or "bad" solvent).[10][12]
Experimental Workflow for Solvent Selection
Due to the lack of specific solubility data for this compound, a systematic experimental screening of potential solvents is the most reliable method for identifying an optimal system. The following workflow provides a structured approach.
Caption: Systematic workflow for selecting and optimizing a recrystallization solvent system.
Materials and Equipment
-
Crude this compound
-
A selection of analytical grade solvents with varying polarities (see Table 1)
-
Small test tubes (e.g., 13x100 mm)
-
Heating block or water bath
-
Vortex mixer
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Buchner funnel and filtration flask
-
Vacuum source
-
Melting point apparatus
-
Analytical balance
-
(Optional) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity analysis
Protocol 1: Small-Scale Solubility Screening
This initial screen aims to identify promising single solvents or pairs for mixed-solvent recrystallization.
-
Preparation: Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent from Table 1. Vigorously vortex each tube for 30 seconds and observe the solubility. Record your observations as "soluble," "sparingly soluble," or "insoluble."
-
Elevated Temperature Solubility: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the test tubes in a heating block or water bath to near the boiling point of the solvent. Observe the solubility and record your findings.
-
Cooling and Crystal Formation: Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes. Observe for the formation of crystals.
-
Analysis of Results: A suitable single solvent for recrystallization will show low solubility at room temperature and high solubility at elevated temperatures, with good crystal formation upon cooling.[6][7] For mixed-solvent systems, identify a "good" solvent (high solubility at room temperature) and a "bad" solvent (low solubility even at elevated temperatures).[10][12]
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Commonly used for pyrimidine derivatives and offer a good polarity range. |
| Esters | Ethyl Acetate | A medium polarity solvent often effective for a wide range of organic compounds. |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice for moderately polar compounds. |
| Aromatic Hydrocarbons | Toluene | A non-polar solvent that can be useful in mixed-solvent systems. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Useful as "good" solvents in mixed-solvent systems. |
| Alkanes | Hexanes, Heptane | Non-polar solvents, often used as anti-solvents. |
| Chlorinated Solvents | Dichloromethane | Can be a good solvent but should be used with caution due to its volatility and potential reactivity. |
| Polar Aprotic Solvents | Acetonitrile, N,N-Dimethylformamide (DMF) | Often good solvents for highly polar or sparingly soluble compounds. |
Recrystallization Protocols
Protocol 2: Single-Solvent Recrystallization
This protocol is to be used when a suitable single solvent has been identified from the screening process.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid completely dissolves.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (if known) indicates high purity.
Protocol 3: Mixed-Solvent Recrystallization
This protocol is employed when no single solvent is ideal.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).[10] This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization and Isolation: Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol (Section 4.1). The wash solvent should be a cold mixture of the two solvents in a ratio that does not readily dissolve the crystals.[11]
Data Interpretation and Optimization
Table 2: Example Data for Solvent Screening
| Solvent | Solubility (RT) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Methanol | Sparingly Soluble | Soluble | Good | Potential Single Solvent |
| Ethyl Acetate | Soluble | Soluble | Poor | Potential "Good" Solvent |
| Hexanes | Insoluble | Insoluble | N/A | Potential "Bad" Solvent |
| Toluene | Insoluble | Sparingly Soluble | Fair | Possible Single Solvent (low yield) |
Based on the initial results, further optimization of the recrystallization conditions, such as the cooling rate and the precise ratio of solvents in a mixed system, can be performed to maximize both purity and yield.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the solvents being used.
-
Avoid breathing solvent vapors.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The systematic approach to solvent selection and the detailed recrystallization protocols provided in this application note offer a robust framework for achieving high purity and yield. By carefully following these experimental procedures, researchers can ensure the quality of this key intermediate, thereby contributing to the successful development of novel therapeutics.
References
- Recrystallization I. (n.d.).
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization using two solvents. (2012, May 7). [Video]. YouTube. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.). UCT Science.
-
Solvent Selection for Crystallization. (n.d.). Scribd. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
- Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. (n.d.).
-
Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016, December 29). MDPI. Retrieved from [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved from [Link]
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. scribd.com [scribd.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine in microwave-assisted organic synthesis (MAOS). This versatile building block is a key intermediate in the construction of a diverse array of polysubstituted pyrimidine derivatives, a scaffold of paramount importance in modern pharmacology.[1][2] We present field-proven, microwave-accelerated protocols for cornerstone carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. The causality behind experimental design, from reagent selection to parameter optimization, is elucidated to ensure both reproducibility and a foundational understanding of the underlying chemical principles.
Introduction: The Pyrimidine Scaffold and the Advent of Microwave Synthesis
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[3][4] The biological significance of pyrimidine derivatives continues to drive the development of efficient and robust synthetic methodologies for their derivatization. This compound is a strategically functionalized intermediate, poised for diversification at the C4 position. The chloro substituent serves as a versatile leaving group for a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Traditional synthetic methods often necessitate prolonged reaction times, elevated temperatures, and can result in modest yields and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the efficient heating of polar molecules through dipolar polarization and ionic conduction to dramatically accelerate reaction rates.[4] This rapid, uniform heating often leads to cleaner reaction profiles, higher yields, and a significant reduction in synthesis time from hours to mere minutes, thereby accelerating the drug discovery and development timeline.[5][6][7]
Core Principles of Microwave-Assisted Synthesis with this compound
The C4-chloro substituent of the pyrimidine ring is the primary reactive site for the protocols detailed herein. The electron-deficient nature of the pyrimidine ring facilitates both nucleophilic aromatic substitution and oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0)), the key initiating step in cross-coupling cycles. Microwave irradiation serves to rapidly achieve and precisely maintain the optimal reaction temperature, overcoming activation energy barriers and promoting efficient catalyst turnover.
Logical Workflow for Method Development
The successful implementation of microwave-assisted synthesis with the target pyrimidine relies on a systematic approach to reaction optimization. The following workflow illustrates the key considerations:
Caption: General workflow for microwave-assisted synthesis.
Detailed Application Protocols
The following protocols are designed for a standard single-mode microwave reactor. All reactions should be performed in sealed microwave vials with appropriate stirring.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.[8]
Rationale: This protocol utilizes a palladium catalyst, typically Pd(PPh₃)₄, which is effective for the coupling of chloropyrimidines.[9] A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid. The solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O), is chosen to solubilize both the organic and inorganic reagents and efficiently absorb microwave energy.
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water (to achieve a concentration of ~0.1 M of the pyrimidine).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-(2-chlorobenzyl)-2-methylpyrimidine.
| Catalyst | Base | Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 110 | 25 | 80-90 |
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[10]
Rationale: This reaction requires a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of an amine with the chloropyrimidine. Sterically hindered ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide or LiHMDS is necessary to deprotonate the amine. Anhydrous toluene is a common solvent for this transformation. Microwave heating significantly accelerates this process.[2][5]
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Step-by-Step Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add sodium tert-butoxide (1.5 equiv.).
-
In a separate vial, dissolve this compound (1.0 equiv.), the desired amine (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and XPhos (0.08 equiv.) in anhydrous toluene.
-
Transfer the solution to the microwave vial containing the base.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 110 °C for 20-40 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 30 | 80-95 |
| Pd(OAc)₂ / SPhos | LiHMDS | Dioxane | 120 | 25 | 75-90 |
Protocol 3: Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyrimidines.
Rationale: This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition to the chloropyrimidine, while the copper co-catalyst is believed to form a copper acetylide intermediate. A base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. Microwave irradiation can often promote a copper-free Sonogashira coupling, which simplifies the reaction setup and purification.[11][12]
Caption: Workflow for Sonogashira Coupling.
Detailed Step-by-Step Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Add triethylamine as the solvent (to achieve a concentration of ~0.2 M of the pyrimidine).
-
Add the terminal alkyne (1.5 equiv.).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10-20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Triethylamine | 100 | 15 | 80-95 |
| Pd(PPh₃)₄ | None | Diisopropylamine | 120 | 20 | 70-85 |
Conclusion
This compound is a highly valuable and versatile building block for the rapid synthesis of diverse libraries of substituted pyrimidines. The integration of microwave-assisted synthesis protocols, as detailed in this guide, provides a robust and efficient platform for medicinal chemists and drug discovery professionals to accelerate their research programs. The dramatic reduction in reaction times and often-improved yields underscore the power of MAOS in modern synthetic chemistry. The protocols provided herein are self-validating and serve as a strong foundation for further exploration and derivatization of this important heterocyclic scaffold.
References
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (2007). Organic Letters.
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules. [Link]
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2013). Molecules. [Link]
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (2019). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). Molecules. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2018). Accounts of Chemical Research.
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry. [Link]
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). Molecules. [Link]
- Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004). Combinatorial Chemistry and High Throughput Screening.
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2013). MDPI. [Link]
- Microwave-Assisted Suzuki-Miyaura and Sonogashira. (2019). Amanote Research.
-
Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (2001). Organic Chemistry Portal. [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024). PSE Community.org. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1968). Journal of the Chemical Society C: Organic. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2019). Journal of the American Chemical Society. [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 12. psecommunity.org [psecommunity.org]
Troubleshooting & Optimization
Improving yield in the chlorination of 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol
Technical Support Center: Chlorination of 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol
Executive Summary
Subject: Optimization of Deoxychlorination via Phosphoryl Chloride (
This guide addresses the specific challenges in converting the 4-hydroxy moiety of the pyrimidine core to a 4-chloro substituent. While the reaction is a standard nucleophilic aromatic substitution (
This support module provides a self-validating protocol to stabilize yields >85% and minimize "black tar" formation.
Part 1: Diagnostic Workflow (Troubleshooting Logic)
Before altering your synthetic route, utilize this logic gate to identify the root cause of yield loss.
Figure 1: Logic gate for diagnosing yield loss in pyrimidine chlorination. Focus areas are moisture control and pH management during quenching.[3]
Part 2: Optimized Experimental Protocol
This protocol is designed to mitigate the steric hindrance of the 2-chlorobenzyl group and prevent the common issue of product hydrolysis.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Substrate | 1.0 | Reactant | Must be dried (KF < 0.1%). Residual water consumes |
| 3.0 - 5.0 | Reagent/Solvent | Acts as the dehydrating agent. Excess is required to drive equilibrium. | |
| N,N-Dimethylaniline | 1.0 - 1.5 | Catalyst/Base | Essential. Forms the reactive Vilsmeier-Haack complex, accelerating the attack on the sterically hindered pyrimidine. |
| Toluene | (Optional) | Co-solvent | Use if reaction temperature needs moderation (110°C) or to improve solubility of the benzyl derivative. |
Step-by-Step Methodology
1. Activation (The Vilsmeier Complex):
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a
drying tube (or line). -
Addition: Charge the flask with 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol. Add
(3.0 equiv) followed slowly by N,N-dimethylaniline (1.2 equiv). -
Observation: A slight exotherm and color change (yellow/orange) indicate the formation of the active chlorinating species.
2. Reaction (Deoxychlorination):
-
Heating: Heat the mixture to reflux (approx. 105-110°C).
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The 2-chlorobenzyl group makes the starting material and product distinct spots.
-
Target Time: 3–5 hours.
-
Troubleshooting: If conversion stalls >4 hours, add 0.5 eq of Benzyltriethylammonium chloride (BTEAC) . This phase-transfer catalyst helps solubilize the phosphate salts.
-
3. Workup (The Critical Yield Step):
-
Evaporation: Remove excess
under reduced pressure before quenching. This is the single most effective step to improve safety and yield. -
Inverse Quench: Dissolve the residue in DCM or Toluene. Pour this organic mixture slowly into a stirred slurry of Ice and
(or ).-
Why? Direct addition of water to the reaction creates a localized acidic "hotspot" (HCl +
) that rapidly hydrolyzes the reactive C-Cl bond back to C-OH.
-
-
Extraction: Maintain the aqueous layer at pH 8–9. Extract with DCM. Dry over
and concentrate.
Part 3: Technical FAQs & Troubleshooting
Q1: My product converts back to the starting material during the workup. Why? A: This is "Reverse Hydrolysis." The 4-chloropyrimidine moiety is electron-deficient and susceptible to nucleophilic attack by water, especially in acidic conditions.
-
Mechanism: When you quench excess
with water, it generates massive amounts of HCl and Phosphoric Acid. If the pH drops below 2 and the temperature rises, water displaces the chlorine. -
Fix: Always strip off excess
via rotary evaporation first.[4] Use an Inverse Quench into a chilled alkaline solution to neutralize acid instantaneously.
Q2: The reaction turns into a black tar and yield is low. A: "Tarring" usually indicates polymerization or decomposition caused by excessive heat or lack of solvent.
-
Fix: The 2-chlorobenzyl group adds molecular weight and potential pi-stacking interactions. If running neat in
causes charring, use Toluene or Chlorobenzene as a solvent (5 volumes). This acts as a heat sink and prevents localized overheating.
Q3: Can I use Thionyl Chloride (
-
Reasoning: Thionyl chloride is excellent for converting alkyl alcohols to alkyl chlorides. However, for hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidones),
is superior because it forms a hard phosphate leaving group (dichlorophosphate) that is more easily displaced by chloride than the chlorosulfite intermediate formed by .
Q4: The reaction stalls at 80% conversion. A: The steric bulk of the ortho-chloro substituent on the benzyl ring may be shielding the reaction center.
-
Fix: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) . DMAP is a "super-nucleophile" that attacks the
to form a highly reactive acyl-pyridinium species, which then reacts with your substrate much faster than alone.
Part 4: Data & Yield Comparison
Table 1: Effect of Conditions on Yield of this compound
| Condition Set | Base/Catalyst | Quench Method | Yield | Purity |
| Standard | None (Neat | Direct (Water addn.) | 45-55% | 88% |
| Buffered | Pyridine (1.0 eq) | Direct (Ice addn.) | 60-65% | 92% |
| Catalytic | N,N-Dimethylaniline (1.2 eq) | Inverse (into | 88-92% | >98% |
| Green | Pyridine (1.0 eq) | Solvent-Free (Sealed, 160°C) | 82% | 95% |
Note: The "Catalytic" method is recommended for lab-scale (<100g) to maximize purity. The "Green" method is preferred for process scale (>1kg) to minimize waste disposal costs.
References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Source: MDPI (Molecules 2012) Context: Establishes the baseline for
stoichiometry and the use of sealed reactors for yield improvement. URL:[Link][5] -
Troubleshooting POCl3 Chlorination of Pyrimidin-4-ol. Source: ResearchGate (Community Discussion / Validated Protocols) Context: Validates the "Inverse Quench" technique and the use of weak bases (
) to prevent hydrolysis during workup. URL:[Link] -
Process Safety for Chlorination of Hydroxypyrimidines. Source: Organic Process Research & Development (via Semantic Scholar) Context: Safety parameters regarding the exotherm of
quenching and the necessity of inert atmospheres. URL:[Link]
Sources
Preventing hydrolysis of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine during workup
Case ID: PYR-CL-4-HYDROLYSIS Status: Open Priority: High (Compound Stability Risk) Subject: Preventing Hydrolysis of C4-Chloropyrimidines During Workup
Executive Summary & Diagnostic
The Issue: You are experiencing degradation of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine during the workup phase. The primary failure mode is the hydrolysis of the C4-chloride bond, converting your target material into the corresponding 4-hydroxypyrimidine (or its pyrimidinone tautomer).
The Cause: The pyrimidine ring is highly
The Fix: You must disrupt the
The Mechanism: Why Hydrolysis Occurs
To prevent the reaction, you must understand the pathway. Hydrolysis does not happen randomly; it follows a specific energetic slope.
The Danger Zones
-
Acidic Conditions (pH < 4): Protonation of the ring nitrogens (N1 or N3) makes the ring significantly more electrophilic, accelerating water attack by orders of magnitude.
-
Basic Conditions (pH > 9): Hydroxide ions (
) are far stronger nucleophiles than neutral water, leading to rapid displacement of the chloride.
Mechanistic Pathway (DOT Visualization)
Figure 1: The dual-threat mechanism of hydrolysis. Both acidic and basic excursions lower the activation energy for the displacement of chloride.
Critical Parameters & Stability Data
The following table summarizes the stability profile of electron-deficient chloropyrimidines. Use this to calibrate your process.
| Parameter | Risk Zone | Safe Zone | Mechanistic Impact |
| pH | < 4 or > 9 | 6.5 – 7.5 | Critical. Deviation activates the ring (acid) or the nucleophile (base). |
| Temperature | > 25°C | 0°C – 5°C | |
| Quench Media | Water, dilute HCl | Phosphate Buffer | Pure water can become acidic locally as HCl is generated during hydrolysis (autocatalysis). |
| Phase Time | > 30 mins | < 10 mins | Minimizing the biphasic contact time reduces the probability of interfacial hydrolysis. |
Troubleshooting Guide (FAQ)
Q: I see a new polar spot on TLC after quenching with water. Is this my product decomposing? A: Yes. The polar spot is likely the 4-hydroxypyrimidine tautomer.
-
Immediate Action: Do not use pure water. As the C-Cl bond hydrolyzes, it releases HCl. In an unbuffered water quench, this lowers the pH, protonating the remaining pyrimidine and accelerating the decomposition of the rest of the batch (Autocatalysis).
-
Correction: Switch to a 0.5M Potassium Phosphate Buffer (pH 7.0) for all washes.
Q: I have a persistent emulsion. Can I wait it out? A: No. Every minute your compound sits in an emulsion, it is exposed to water at the interface.
-
Correction: Break the emulsion immediately. Add brine (saturated NaCl) to increase ionic strength. If that fails, filter the biphasic mixture through a pad of Celite to break surface tension, or use a phase separation paper (e.g., Whatman 1PS) instead of a separatory funnel.
Q: Can I dry the organic layer on the rotovap? A: Only if you have removed all bulk water first. Concentrating a wet organic layer heats the water/compound mixture, creating a "pressure cooker" for hydrolysis.
-
Correction: Dry thoroughly with anhydrous Sodium Sulfate (
) or Magnesium Sulfate ( ) before concentration. Keep the rotovap bath below 30°C.
The "Gold Standard" Workup Protocol
This protocol is designed to maintain the compound in the "Safe Zone" (Neutral pH, Cold, Fast).
Materials Required[2][3][4][5][6][7][8][9]
-
Quench Buffer: 0.5 M Potassium Phosphate Buffer (pH 7.0), pre-chilled to 0°C.
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) – pre-chilled.
-
Drying Agent: Anhydrous
.
Step-by-Step Workflow
-
Cool Down: Cool the reaction mixture to 0°C before adding any aqueous solution.
-
Buffered Quench: Slowly add the cold Phosphate Buffer to the reaction.
-
Why? This neutralizes any residual reagents and maintains pH 7 even if trace hydrolysis releases HCl.
-
-
Rapid Extraction: Immediately extract with the organic solvent. Shake vigorously for 30 seconds and allow layers to separate.
-
Tip: If separation takes >2 minutes, add cold Brine immediately.
-
-
The "Backwash" (Critical): Wash the combined organic layers once with cold Brine.
-
Why? This pulls bulk water out of the organic phase, reducing the water concentration available for hydrolysis.
-
-
Drying: Dry over anhydrous
for 5–10 minutes.-
Note: Do not leave it sitting overnight.
-
-
Concentration: Filter and concentrate under reduced pressure. Bath temperature must not exceed 30°C.
Process Flowchart (DOT)
Figure 2: Optimized workflow to minimize hydrolytic stress.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Chapter on Pyrimidines: Reactivity of halo-substituents).
-
Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011 . Link
- Anderson, N. G.Practical Process Research and Development, 2nd ed.; Academic Press: San Diego, 2012.
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th ed.; Springer, 2007. (Mechanistic details of ).
Sources
Technical Support Center: Purification of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
The following Technical Support Guide is designed for researchers and process chemists working with 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine . It addresses the specific challenge of identifying and removing "des-chloro" impurities—a critical quality attribute in pharmaceutical intermediate synthesis.
Diagnostic & Root Cause Analysis
Before initiating a purification protocol, it is vital to distinguish between the two potential "des-chloro" impurities, as their physicochemical properties and removal strategies differ fundamentally.
Q1: Which "des-chloro" impurity do I have?
Scientist's Insight: The term "des-chloro" is ambiguous for this molecule because it contains two chlorine atoms. You must identify the locus of the missing halogen using LC-MS/MS or 1H-NMR.
| Impurity Type | Structure Description | Origin | Key Characteristic for Removal |
| Type A: 4-Des-chloro | Pyrimidine ring lacks Cl (replaced by H). | Side Reaction: Over-reduction during Pd-catalyzed steps or radical dechlorination. | Basicity: The Pyrimidine N becomes more basic without the electron-withdrawing Cl. |
| Type B: Benzyl-Des-chloro | Benzyl ring lacks Cl (replaced by H). | Raw Material: Impurity in 2-chlorophenylacetic acid starting material. | Lipophilicity: Slight decrease in logP; changes in crystal packing. |
Q2: Why is the 4-Des-chloro impurity forming?
Mechanism: If you are performing a metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald) on a downstream intermediate, or if this compound was exposed to reducing conditions (H2/Pd, Zn/AcOH), the C-Cl bond on the electron-deficient pyrimidine ring is susceptible to hydrodehalogenation .
-
Prevention: Avoid prolonged exposure to Pd(0) without substrate; use scavengers if reducing agents are present.
Removal Protocols
Protocol A: The "pKa Swing" Extraction (Best for Type A: 4-Des-chloro)
Principle: The 4-Chloro substituent is strongly electron-withdrawing, significantly lowering the basicity of the pyrimidine nitrogen (pKa ~ -0.7 to 0.5). The 4-Des-chloro impurity (4-H) lacks this effect, making it more basic (pKa ~ 2.5 - 3.0). We can exploit this
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a non-polar organic solvent. Dichloromethane (DCM) or Toluene is recommended over Ethyl Acetate to avoid hydrolysis during acid washes.
-
Concentration: 5–10 volumes relative to mass.
-
-
Acid Wash (Titration):
-
Prepare a 0.5 M to 1.0 M HCl solution.
-
Wash the organic layer carefully. The goal is to reach an aqueous pH of ~1.5–2.0.
-
Mechanism:[1][2][3][4][5] At this pH, the 4-Des-chloro impurity (pKa ~2.5) is protonated (
ionized) and partitions into the water. The Target Product (pKa < 0) remains unprotonated and stays in the organic layer.
-
-
Separation & Back-Extraction:
-
Neutralization: Wash the combined organic layers with Sat. NaHCO3, dry over Na2SO4, and concentrate.[1]
Critical Check: Do not use strong acids (conc. H2SO4) or heat, as this will hydrolyze the 4-Cl to 4-OH (Target-OH impurity).
Protocol B: Differential Crystallization (Best for Type B: Benzyl-Des-chloro)
Principle: The Benzyl-Des-chloro impurity arises from the starting material and is structurally isomorphous, making it difficult to separate. However, the Chlorine atom facilitates specific
Step-by-Step Methodology:
-
Solvent Selection: Use a binary system: Isopropanol (IPA) / Water or Ethanol / Heptane .
-
Dissolution: Heat the mixture to reflux in the alcohol (solvent) until fully dissolved.
-
Precipitation:
-
Slowly add the anti-solvent (Water or Heptane) until turbidity is just observed.
-
Cool slowly (10°C/hour). The Chloro-containing target usually crystallizes first due to higher lattice energy provided by the Cl-substituent.
-
Hold Temperature: Hold at 5–10°C above room temperature for 2 hours to allow "Ostwald ripening," where impure crystals redissolve and pure crystals grow.
-
-
Filtration: Filter at ambient temperature. (Filtering too cold may precipitate the impurity).
Visualizing the Purification Logic
The following diagram illustrates the decision tree for selecting the correct purification workflow based on the impurity type.
Caption: Decision matrix for removing des-chloro impurities based on structural locus.
Frequently Asked Questions (FAQs)
Q: Can I use column chromatography to separate the des-chloro impurity?
A: Yes, but it is often inefficient for scale-up. If you must use chromatography, use a Phenyl-Hexyl stationary phase rather than standard C18. The Phenyl-Hexyl phase interacts via
Q: I tried the acid wash, but my product yield dropped. Where did it go? A: You likely used an acid that was too strong or a pH that was too low (pH < 0.5). While the 4-Cl pyrimidine is not very basic, it can be protonated at extremely low pH. Ensure your aqueous phase pH is strictly between 1.5 and 2.0. Alternatively, check if hydrolysis occurred (formation of 4-hydroxy impurity), which is insoluble in DCM.
Q: How do I prevent Type B (Benzyl-des-chloro) from the start? A: This is almost exclusively a raw material issue. The starting material, 2-chlorophenylacetic acid (or its nitrile/ester derivative), often contains 0.5–2.0% phenylacetic acid. Specifications for the starting material must be tightened (e.g., GC purity >99.5%). It is chemically impossible to "add" the chlorine back selectively at this stage [2].
Q: Is the 4-chloro group unstable? A: It is moderately reactive. It is designed to be a leaving group for nucleophilic aromatic substitution (SNAr). Avoid heating with strong nucleophiles (amines, alkoxides, thiols) or strong aqueous bases, as this will displace the chlorine [3].
Summary of Physicochemical Properties
| Property | Target Compound | 4-Des-chloro Impurity (Type A) | Benzyl-Des-chloro Impurity (Type B) |
| Molecular Weight | ~253.1 | ~218.7 | ~218.7 |
| pKa (Pyrimidine N) | ~0.5 (Very Weak Base) | ~2.8 (Weak Base) | ~0.5 (Very Weak Base) |
| LogP (Lipophilicity) | High | Medium | Medium-High |
| Solubility (Aq Acid) | Insoluble | Soluble (pH < 2) | Insoluble |
| Primary Removal | N/A | Acid Extraction | Crystallization |
References
-
Chromatographic Separation of Halo-Pyrimidines : Separation of halogenated heterocycles often requires specific stationary phases that exploit electronic differences. Journal of Chromatography A.
-
Impurity Carryover in Synthesis : Understanding the fate of starting material impurities in pyrimidine synthesis. Organic Process Research & Development.
-
Reactivity of 4-Chloropyrimidines : Detailed analysis of SNAr reactivity and hydrolysis risks. BenchChem Technical Guide.
-
pKa Values of Heterocycles : Comprehensive database of heterocyclic pKa values for extraction logic. Bordwell pKa Table / Evans pKa Table.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of Regioisomers in 2-Chlorobenzyl Pyrimidine Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of regioisomers during the synthesis of 2-chlorobenzyl pyrimidines. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate this common synthetic hurdle.
Introduction: The Challenge of Regioselectivity
The synthesis of 2-chlorobenzyl pyrimidines, a scaffold of interest in medicinal chemistry, often involves the alkylation of a nucleophilic pyrimidine precursor with a 2-chlorobenzyl halide. A frequent complication in this process is the formation of a mixture of regioisomers, which can be notoriously difficult to separate due to their similar physical and chemical properties. This guide will address the root causes of this issue and provide practical solutions for both controlling the regioselectivity of the reaction and for separating the resulting isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: I've reacted my 2-aminopyrimidine with 2-chlorobenzyl chloride and I'm seeing two spots on my TLC that are very close together. What are the likely products?
A1: When alkylating a 2-aminopyrimidine, the most common regioisomers are the result of N-alkylation. You are likely observing the formation of both the desired N-exocyclic and the undesired N-endocyclic alkylated products. The exocyclic nitrogen of the amino group and one of the ring nitrogens can both act as nucleophiles, leading to a mixture of isomers.
Q2: I'm working with a 2-mercaptopyrimidine and I'm also getting a mixture of products. What are the possible regioisomers in this case?
A2: With a 2-mercaptopyrimidine, you are likely encountering a mixture of S-alkylated and N-alkylated products. The sulfur atom of the mercapto group is a soft nucleophile and generally favored for alkylation, but N-alkylation of the pyrimidine ring can still occur, leading to a mixture of regioisomers.[1]
Q3: Why is it so difficult to separate these regioisomers by standard column chromatography?
A3: Regioisomers often have very similar polarities and molecular weights, which makes their separation by standard silica gel chromatography challenging.[2][3] Their structural similarity leads to comparable interactions with the stationary phase, resulting in poor resolution and co-elution.
Q4: Can I use NMR to determine the ratio of my regioisomers without separating them?
A4: Yes, ¹H NMR spectroscopy is a powerful tool for this purpose. The chemical shifts of the protons on the pyrimidine ring and the methylene protons of the benzyl group will be different for each regioisomer.[4][5][6] By integrating the distinct signals corresponding to each isomer, you can determine their relative ratio in the crude mixture.
Troubleshooting Guide: Improving Regioisomer Separation
Issue 1: Poor Separation on Silica Gel TLC and Column Chromatography
If your regioisomers are co-eluting or showing very poor separation on standard silica gel, consider the following strategies:
-
Solvent System Optimization: Systematically screen a variety of solvent systems with different polarities and selectivities. Sometimes, a small change in the solvent mixture can significantly improve resolution. Consider adding a small amount of a third solvent with a different polarity to fine-tune the separation.
-
Use of Additives: For basic compounds like aminopyrimidines, adding a small amount of a volatile amine (e.g., triethylamine or ammonia) to the mobile phase can reduce tailing and improve peak shape.[3] Conversely, for acidic compounds, a small amount of a volatile acid (e.g., acetic acid) may be beneficial.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider switching to a reverse-phase system.[3] This can be done using a C18-functionalized silica gel for column chromatography or by using reverse-phase TLC plates for initial screening.
-
Alternative Stationary Phases: Explore other stationary phases such as alumina, Florisil, or specialized columns designed for isomer separation, like phenyl or pentafluorophenyl (PFP) columns, which offer different selectivities for aromatic compounds.[7]
Issue 2: Regioisomers Co-crystallize
When regioisomers co-crystallize, obtaining a pure compound through recrystallization can be challenging. Here are some approaches to overcome this:
-
Solvent Screening for Recrystallization: The solubility of each regioisomer may differ significantly in various solvents. Systematically screen a range of solvents with varying polarities to find one that selectively crystallizes the desired isomer.
-
Fractional Crystallization: This technique involves a series of sequential crystallization steps. The initial crystals will be enriched in the less soluble isomer. By repeating the process with the mother liquor, you can gradually enrich the more soluble isomer.
-
Seeding: If you have a small amount of the pure desired isomer, you can use it as a seed crystal to induce the crystallization of that specific isomer from a supersaturated solution of the mixture.[8]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Regioisomer Separation
For challenging separations, HPLC is often the most effective technique.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
For positional isomers of aromatic compounds, a Phenyl or PFP column can provide excellent selectivity.[7]
-
For more general applications, a C18 column is a good starting point.
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water, or methanol and water, with 0.1% formic acid or trifluoroacetic acid.
-
Run a gradient elution to determine the approximate retention times of your isomers.
-
Optimize the separation using an isocratic method or a shallow gradient around the elution point of the isomers.
Data Summary Table for HPLC Method Development:
| Parameter | Initial Screening | Optimization Step 1 | Optimization Step 2 |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl, 5 µm, 4.6 x 150 mm | Phenyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | 10-90% B in 20 min | Isocratic at 45% B | Isocratic at 55% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Protocol 2: Characterization of Regioisomers by NMR Spectroscopy
Unambiguous characterization of your regioisomers is crucial. A combination of 1D and 2D NMR experiments is often necessary.[4][5]
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer or the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts of the pyrimidine ring protons and the benzylic CH₂ protons will be diagnostic. For example, in N-alkylation of a 2-aminopyrimidine, the benzylic protons of the N-exocyclic isomer will likely be at a different chemical shift compared to the N-endocyclic isomer.
-
¹³C NMR: The chemical shifts of the pyrimidine ring carbons will also differ between the isomers.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will help you identify which protons are coupled to each other, aiding in the assignment of the pyrimidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are 2-3 bonds away. For example, a correlation between the benzylic CH₂ protons and a pyrimidine ring carbon can definitively establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. An NOE between the benzylic CH₂ protons and a specific pyrimidine ring proton can provide strong evidence for a particular regioisomer.
Visualization of Concepts
Reaction Pathway Leading to Regioisomers
Caption: General reaction pathway illustrating the formation of two regioisomers.
Troubleshooting Workflow for Regioisomer Separation
Caption: A decision-making workflow for separating regioisomers.
References
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
Lesellier, E., & West, C. (2025, August 5). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. ResearchGate. [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
Dondoni, A., et al. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. ACS Publications. [Link]
-
Shinbo, T., et al. (2000, April 28). Separation of aromatic isomers on cyclophane-bonded stationary phases. Journal of Chromatography A. [Link]
-
Reddit. (n.d.). How to separate these regioisomers? r/OrganicChemistry. Retrieved February 14, 2026, from [Link]
-
Reddit. (n.d.). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine.
-
Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation?[Link]
-
Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 117-128. [Link]
-
Ané, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 14, 2026, from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). Retrieved February 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 14, 2026, from [Link]
-
University of Calgary. (n.d.). 1H NMR Spectroscopy. [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzyl chloride. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. [Link]
-
Bräse, S., et al. (2018). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules, 23(7), 1734. [Link]
-
de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Ay, N. F., et al. (2020). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, crystal structure, spectroscopic (FTIR, NMR, and UV-Vis) and DFT studies. Journal of Molecular Structure, 1202, 127265. [Link]
-
ResearchGate. (2025, October 28). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. [Link]
-
ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Patsnap. (n.d.). Preparation method of 2-chlorobenzyl chloride Grignard reagent. Retrieved February 14, 2026, from [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
PubMed. (n.d.). Pyrimidine biosynthesis. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
-
Takara Bio. (n.d.). Tips and troubleshooting. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in 6-(2-chlorobenzyl) substituted pyrimidines
Ticket #CS-2026-88: Overcoming Steric Hindrance in 6-(2-chlorobenzyl) Pyrimidines
Status: Open Priority: Critical (Drug Discovery/Lead Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low yields or failed couplings when attempting to install a 2-chlorobenzyl group at the C6 position of a pyrimidine core.
The Root Cause: This is a classic "Orthogonal Steric Clash." The ortho-chloro substituent on the benzyl ring creates significant steric bulk that hinders the approach of the palladium species during the transmetallation step. Furthermore, the C5-hydrogen on the pyrimidine ring creates a "steric wall," forcing the benzyl group into a conformation that is energetically unfavorable for standard catalytic cycles.
This guide provides three validated workflows to overcome this barrier, moving from standard optimization to high-energy alternatives.
Part 1: Route Selection (Decision Matrix)
Before proceeding, select your workflow based on your starting materials and lab capabilities.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and initial results.
Part 2: The Suzuki-Miyaura Protocol (The "Buchwald" Approach)
Standard ligands (PPh3, dppf) will fail here. The cone angle is insufficient to protect the active Pd center while accommodating the bulky 2-chlorobenzyl group. You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands).
The Mechanism of Failure (Standard Conditions)
In standard Suzuki coupling, the Transmetallation step is the rate-determining step (RDS) for hindered substrates. The bulky 2-Cl group prevents the boronic acid/ester from aligning with the Pd-Ar intermediate.
Optimized Protocol
| Component | Recommendation | Rationale |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | In-situ generation allows for precise L:Pd ratios. |
| Ligand | SPhos or XPhos | SPhos is the "Gold Standard" for benzylic couplings. Its structural flexibility allows it to "breathe," accommodating the steric bulk of the 2-Cl group [1]. |
| Boron Species | Potassium Trifluoroborate (R-BF₃K) | More stable than boronic acids; releases the active species slowly, preventing protodeboronation (a common side reaction with benzyl boronates) [2]. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is superior to carbonates for hindered couplings. |
| Solvent | Toluene/Water (10:1) | The biphasic system is crucial for solubilizing the inorganic base while keeping the catalyst in the organic phase. |
Step-by-Step Workflow
-
Charge: In a glovebox or under Ar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 6-chloropyrimidine (1.0 equiv), and 2-chlorobenzyl potassium trifluoroborate (1.2 equiv) to a vial.
-
Solvent: Add Toluene (0.2 M) and degassed water (10% v/v).
-
Base: Add K₃PO₄ (3.0 equiv).
-
Cycle: Seal and heat to 100°C for 16 hours.
-
Workup: Cool, filter through Celite, and concentrate.
Critical Check: If you observe homocoupling of the benzyl species (1,2-bis(2-chlorophenyl)ethane), your catalyst is dying before transmetallation. Switch to Route B .
Part 3: The Negishi Protocol (The "Zinc" Solution)
When the Suzuki route fails due to extreme steric hindrance or protodeboronation, the Negishi coupling is the authoritative alternative. Organozinc reagents are less sensitive to steric bulk during transmetallation than boron species [3].
Why it works
The C-Zn bond is more polarized and the zinc atom is smaller than the boronate complex, allowing it to penetrate the "steric wall" created by the 2-chloro substituent.
Optimized Protocol
| Component | Recommendation | Rationale |
| Zinc Reagent | 2-Chlorobenzylzinc chloride | Prepared fresh. Commercial sources often degrade. |
| Catalyst | Pd-PEPPSI-IPent (1-2 mol%) | The "IPent" NHC ligand creates a flexible steric pocket that is exceptionally active for hindered couplings [4]. |
| Solvent | THF or Dioxane | Ethereal solvents stabilize the organozinc species. |
| Additive | LiCl (if not in Zn reagent) | Solubilizes the zinc species and accelerates transmetallation (Knochel's salt effect). |
Step-by-Step Workflow
-
Zinc Activation: Treat Zn dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.
-
Formation: Add 2-chlorobenzyl chloride dropwise at 0°C. Stir 2h at RT. Titrate to confirm concentration.
-
Coupling: To a separate flask, add 6-chloropyrimidine (1.0 equiv) and Pd-PEPPSI-IPent (1 mol%).
-
Addition: Add the organozinc solution (1.3 equiv) via syringe.
-
Reaction: Stir at RT for 1h. If no reaction, heat to 50°C. (Note: Negishi often works at lower temps than Suzuki).
Part 4: Troubleshooting & FAQs
Q1: I am seeing a broad "hump" in my NMR instead of a sharp singlet for the methylene (CH2) bridge.
-
Diagnosis: This is Atropisomerism/Rotamerism . The 2-Cl group on the benzyl ring and the pyrimidine ring creates a rotational barrier.
-
Fix: Run the NMR at 60°C or 80°C in DMSO-d6. The peaks should coalesce into a sharp singlet as the rotation becomes fast on the NMR timescale.
Q2: My reaction stalls at 60% conversion.
-
Diagnosis: Catalyst deactivation (Pd-black formation).
-
Fix:
-
Increase ligand loading to 2:1 (L:Pd) or 3:1.
-
Switch to XPhos-Pd-G2 or G3 precatalysts. These ensure a 1:1 active species is formed immediately without an induction period.
-
Q3: Can I use the 6-iodopyrimidine instead of the chloride?
-
Analysis: Yes, the oxidative addition is faster. However, 6-iodopyrimidines are prone to dehalogenation (reduction) in the presence of hydride sources (or beta-hydride elimination from alkyl-Pd species).
-
Recommendation: Stick to the chloride or bromide unless you are using the Negishi route at Room Temperature.
Part 5: Visualizing the Steric Mechanism
Figure 2: The steric bottleneck occurs during the approach of the nucleophile. Bulky ligands (SPhos) open a coordination site, while Zinc reagents reduce the transition state energy.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
-
Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition. Link
-
Knochel, P., et al. (2011). "Functionalized Organozinc Reagents: A New Era of Organic Synthesis." Chemistry – A European Journal. Link
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal. Link
Technical Support Center: Optimization of Reaction Temperature for 4-Chloropyrimidine Displacement
Welcome to the technical support center for the optimization of 4-chloropyrimidine displacement reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate common challenges and successfully optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature.
Introduction: The Nuances of 4-Chloropyrimidine Displacement
The displacement of the 4-chloro substituent on a pyrimidine ring is a cornerstone of many synthetic routes in medicinal chemistry, providing a versatile handle for introducing a wide array of functional groups.[1] This reaction typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The inherent electron deficiency of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates the attack of a nucleophile at the 4-position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent expulsion of the chloride ion restores aromaticity and yields the desired product.[1][2]
While seemingly straightforward, the success of this reaction is highly sensitive to a number of factors, most notably the reaction temperature. This guide will delve into the optimization of this crucial parameter, providing you with the rationale behind experimental choices and actionable troubleshooting steps.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may be encountering in the laboratory.
Q1: My reaction is not proceeding to completion, or I am observing very low yields. What should I do?
Low conversion is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
Initial Checks:
-
Purity of Starting Materials: Ensure the 4-chloropyrimidine and the nucleophile are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.
-
Stoichiometry: Verify the molar ratios of your reactants. A slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) is often beneficial.
-
Solvent Quality: Use anhydrous solvents, especially when working with moisture-sensitive nucleophiles or intermediates.
Temperature Optimization:
Many SNAr reactions involving chloropyrimidines require thermal energy to proceed at a practical rate.[2] If your reaction is sluggish at room temperature, a stepwise increase in temperature is a logical next step.
-
Incremental Heating: Increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Elevated Temperatures: Depending on the nucleophile's reactivity and the solvent's boiling point, temperatures in the range of 80-120 °C are common.[3] For less reactive nucleophiles, higher temperatures or even microwave-assisted heating (e.g., 120-140 °C) may be necessary.[2]
Other Considerations:
-
Nucleophile Reactivity: The strength of your nucleophile plays a critical role. Weaker nucleophiles, such as anilines with electron-withdrawing groups, will require more forcing conditions.[2] Conversely, stronger nucleophiles like alkoxides may react at lower temperatures.[4]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.[3]
-
Catalysis: In some cases, particularly with weaker nucleophiles, the addition of a catalyst may be necessary. For aminations with anilines, for instance, a catalytic amount of acid can protonate the pyrimidine ring, further activating it towards nucleophilic attack.[5] However, be aware that excess acid can protonate the amine nucleophile, rendering it non-nucleophilic.[5]
Q2: I am observing a significant side product that I suspect is the corresponding 4-hydroxypyrimidine. How can I minimize this?
The formation of 4-hydroxypyrimidine is a common side reaction resulting from the hydrolysis of the 4-chloropyrimidine starting material or the product. This is particularly prevalent at elevated temperatures and in the presence of water.
Mitigation Strategies:
-
Anhydrous Conditions: The most straightforward solution is to ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: High temperatures can accelerate the rate of hydrolysis.[2] If you are observing this side product, try to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Solvent Choice: While protic solvents like water and alcohols can be effective for some SNAr reactions, they can also act as nucleophiles, leading to hydrolysis or solvolysis.[2][5] Switching to a polar aprotic solvent like DMF or DMSO can often minimize this side reaction.[2]
-
pH Control: If your reaction conditions are acidic or basic, this can also promote hydrolysis. Careful control of the pH may be necessary. For instance, in acid-catalyzed aminations, using a minimal amount of acid (e.g., 0.1 equivalents) is crucial to avoid side product formation.[5]
Q3: My reaction is giving a mixture of regioisomers. How can I improve the selectivity?
While displacement at the 4-position of 4-chloropyrimidine is generally favored, substitution at other positions can occur, especially if other leaving groups are present or if the pyrimidine ring has certain substituents.
Factors Influencing Regioselectivity:
-
Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can influence the regioselectivity of nucleophilic attack. Electron-donating groups at the 6-position, for example, can direct nucleophilic attack to the 2-position.[6][7]
-
Leaving Group Ability: The relative lability of different leaving groups will dictate the site of substitution. In SNAr reactions, the general order of leaving group ability is F > Cl > Br > I.[3]
-
Reaction Temperature: In some cases, the reaction temperature can influence the ratio of regioisomers. It is advisable to screen a range of temperatures to determine the optimal conditions for the desired selectivity.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 4-chloropyrimidine displacement reactions.
Caption: A troubleshooting flowchart for optimizing 4-chloropyrimidine substitutions.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the displacement of 4-chloropyrimidine?
A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is typically a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon at the C-4 position, forming a negatively charged intermediate (a Meisenheimer-like complex) and temporarily disrupting the aromaticity of the pyrimidine ring. In the second step, aromaticity is restored by the elimination of the chloride leaving group.[1][2] The electron-withdrawing nature of the ring nitrogens makes the pyrimidine ring susceptible to this type of nucleophilic attack.[2]
Q: What is a good starting point for the reaction temperature?
A: A good starting point depends on the reactivity of your nucleophile. For moderately reactive nucleophiles like many amines, starting at room temperature and gradually increasing the temperature is a sound strategy. If no reaction is observed, increasing to 50-60 °C and then to 80 °C or higher is a common approach. For highly reactive nucleophiles, such as alkoxides, starting at a lower temperature (e.g., 0 °C or room temperature) may be sufficient.
Q: How does the choice of nucleophile affect the optimal reaction temperature?
A: The nucleophile's strength and steric bulk are major determinants of the required reaction temperature.
-
Nucleophilicity: More potent nucleophiles (e.g., thiols, alkoxides) will generally react at lower temperatures than weaker nucleophiles (e.g., neutral amines, alcohols). For aniline nucleophiles, electron-donating groups on the aniline ring typically increase reactivity, while strong electron-withdrawing groups decrease it, necessitating higher temperatures.[2]
-
Steric Hindrance: Sterically hindered nucleophiles (e.g., ortho-substituted anilines or bulky secondary amines) may require higher temperatures to overcome the steric barrier to reaction.[2]
Q: Can microwave heating be used to optimize the reaction?
A: Yes, microwave-assisted heating is an excellent tool for optimizing these reactions. It can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating. It is particularly useful for reactions that are sluggish under conventional heating.[2]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening of 4-Chloropyrimidine Displacement
This protocol outlines a general method for screening the optimal reaction temperature for the displacement of 4-chloropyrimidine with an amine nucleophile.
Materials:
-
4-chloropyrimidine derivative (1.0 equiv.)
-
Amine nucleophile (1.1-1.2 equiv.)
-
Anhydrous solvent (e.g., DMF, DMSO, or 2-propanol)
-
Base (if required, e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
Procedure:
-
To a series of reaction vials, add the 4-chloropyrimidine derivative and a stir bar.
-
Add the anhydrous solvent to each vial to dissolve or suspend the starting material.
-
Add the amine nucleophile to each vial, followed by the base (if necessary).
-
Seal the vials and place them in a pre-heated heating block or oil bath at different temperatures (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).
-
Stir the reactions at their respective temperatures.
-
Monitor the progress of each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h) using TLC or LC-MS.
-
Once the optimal temperature is identified (i.e., the temperature that gives the best conversion to the desired product with minimal side product formation in a reasonable timeframe), the reaction can be scaled up.
Work-up (General Example):
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizing the Experimental Workflow
Caption: Experimental workflow for temperature optimization.
Data Summary Table
The following table summarizes the general effects of key variables on the reaction temperature required for 4-chloropyrimidine displacement.
| Variable | Effect on Required Reaction Temperature | Rationale |
| Nucleophile Strength | Stronger nucleophiles (e.g., alkoxides, thiolates) generally require lower temperatures. Weaker nucleophiles (e.g., anilines with EWGs) require higher temperatures. | Higher nucleophilicity lowers the activation energy for the initial attack on the pyrimidine ring. |
| Steric Hindrance | Increased steric bulk on the nucleophile or pyrimidine ring typically necessitates higher temperatures. | Steric hindrance raises the activation energy of the transition state, requiring more thermal energy to overcome.[2] |
| Solvent | Polar aprotic solvents (DMF, DMSO) often allow for lower reaction temperatures compared to polar protic solvents (water, ethanol). | Polar aprotic solvents do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[3] |
| Leaving Group | For other halo-pyrimidines, a better leaving group (F > Cl > Br > I in SNAr) may allow for lower reaction temperatures. | The rate-determining step can be influenced by the leaving group's ability to depart from the Meisenheimer complex.[3] |
References
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines - Benchchem.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. wuxibiology.com [wuxibiology.com]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
This guide is structured as a high-level technical directive for researchers validating the structure of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine . It moves beyond basic spectral listing to address the critical challenges of regioisomer differentiation and reaction monitoring in pyrimidine scaffold synthesis.
Executive Summary & Structural Context
The compound This compound is a functionalized pyrimidine scaffold, often employed as an intermediate for antiviral (NNRTI) or agrochemical development. Its synthesis typically involves the nucleophilic substitution of 4,6-dichloro-2-methylpyrimidine with a 2-chlorobenzyl organometallic reagent (e.g., Grignard or Zincate).
Critical Analytical Challenge: The primary challenge is not just assigning peaks, but differentiating the product from its regioisomers (if starting from asymmetric precursors) and verifying the complete consumption of the symmetrical dichloro-starting material. This guide provides a self-validating protocol to confirm the structure with high confidence.
Molecular Visualization & Numbering
To ensure accurate assignment, we utilize the following atom numbering scheme:
Figure 1: Connectivity and key proton environments. Green nodes indicate NMR-active proton groups with predicted chemical shifts (ppm).
Experimental Protocol (Self-Validating System)
To guarantee reproducible data that can be compared across batches, follow this standardized acquisition protocol.
Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (CDCl₃) is the Gold Standard for this compound.
-
Why: It minimizes viscosity-induced broadening and provides excellent solubility for lipophilic chloropyrimidines. DMSO-d₆ is a secondary alternative but may obscure the benzylic methylene region due to the water peak (
3.33) if the sample is wet.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the methyl singlet vs. aromatic protons.
-
Relaxation Delay (D1): Set to 2.0 seconds . The isolated methyl protons (C2-Me) have longer T1 relaxation times; a short D1 will under-integrate this signal, leading to false purity calculations.
-
Scans (NS): 16 or 32 scans are sufficient.
Spectral Analysis & Assignments
The following data represents the Target Profile . Deviations of >0.1 ppm suggest pH effects, concentration effects, or structural isomerism.
Table 1: 1H NMR Assignment (CDCl₃, 400 MHz)
| Proton Group | Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Mechanistic Insight |
| Pyrimidine-H | H-5 | 7.15 – 7.25 | Singlet (s) | 1H | - | Deshielded by the N-heterocycle; diagnostic for the substitution pattern. |
| Benzyl-CH₂ | CH₂-6 | 4.10 – 4.20 | Singlet (s) | 2H | - | Benzylic position between two aromatic systems. Slightly upfield compared to benzyl alcohol due to lack of -OH. |
| Methyl | Me-2 | 2.65 – 2.70 | Singlet (s) | 3H | - | Characteristic of 2-methylpyrimidines. |
| Aromatic | H-3' (Ph) | 7.40 – 7.48 | Doublet (d) | 1H | ~7.5 | Ortho to the Chlorine on the phenyl ring (most deshielded phenyl proton). |
| Aromatic | H-4', H-5', H-6' | 7.20 – 7.35 | Multiplet (m) | 3H | - | Overlapping region; H-6' is often distinct if resolution is high. |
Diagnostic Validation Checks
-
The Integral Ratio Rule: The ratio of the Methyl singlet (2.68 ppm) to the Methylene singlet (4.15 ppm) must be exactly 3:2 . If this ratio is skewed, check for:
-
Residual solvent (Acetone/DMSO) overlapping with the methyl.
-
Incomplete reaction (mixed with starting material).
-
-
The "Missing" Coupling: The benzylic CH₂ must appear as a singlet . If it appears as a doublet or AB quartet, it implies a chiral center is nearby (unlikely here) or restricted rotation (atropisomerism), which is rare for this specific analog at room temperature.
Comparative Analysis: Alternatives & Impurities
This section compares the target product against its most common "alternatives"—the starting material and the unwanted regioisomer.
Comparison 1: Reaction Monitoring (Product vs. Starting Material)
Starting Material: 4,6-Dichloro-2-methylpyrimidine.[1] Transformation: One -Cl is replaced by -(2-Cl-Benzyl).
| Feature | Starting Material (SM) | Target Product | Observation |
| H-5 Proton | ~7.35 ppm (s) | ~7.20 ppm (s) | Slight upfield shift due to alkyl vs. chloro effect. |
| Benzylic CH₂ | Absent | Present (~4.15 ppm) | Primary indicator of conversion. |
| Symmetry | Symmetric (C2 axis) | Asymmetric | SM has equivalent C4/C6 positions; Product does not. |
Comparison 2: Regioisomer Differentiation
If the synthesis used 2,4-dichloro-6-methylpyrimidine (an asymmetric starting material), you might form the 2-benzyl-4-chloro isomer instead of the desired 4-benzyl-6-chloro (or 6-benzyl-4-chloro) isomer.
-
Target (4-benzyl isomer): The C2-Methyl is flanked by two Nitrogens. This chemical environment is very specific, keeping the methyl shift at ~2.68 ppm .
-
Alternative (2-benzyl isomer): If the benzyl group is at C2 and the methyl is at C4/C6, the methyl group is now flanked by only one Nitrogen and one Carbon.
-
Result: The methyl peak would shift upfield to approximately 2.40 – 2.50 ppm .
-
Workflow Visualization
The following diagram outlines the logical flow for characterizing this compound during synthesis.
Figure 2: Logical decision tree for confirming regiochemistry based on methyl chemical shift.
References
-
Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
PubChem. (2023). "4-Chloro-6-methyl-2-phenylpyrimidine (Analogous Core Data)." National Library of Medicine. Link
-
ChemicalBook. (2023).[3] "2-Chlorobenzyl alcohol 1H NMR Spectrum (Fragment Data)." Link
-
Németh, G., et al. (2010). "Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines." Acta Pharmaceutica Hungarica, 80(3), 101-8. Link
-
Zedan, M. N., et al. (2018). "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine." Molbank, 2018(1), M977. Link
Sources
Technical Guide: HPLC Method Development for 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine Purity Analysis
Executive Summary
This guide provides a comparative technical analysis for developing a purity method for 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (CCMP) . While standard C18 chemistries are often the default starting point, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior selectivity for this specific halogenated aromatic scaffold. We present a validated protocol, comparative performance data, and a mechanistic breakdown of the separation to ensure robust impurity profiling in drug development workflows.
The Analytical Challenge
The Analyte: CCMP is a hydrophobic, halogenated pyrimidine.
-
Core Structure: Pyrimidine ring (basic nitrogen, potential for silanol interaction).
-
Substituents: Chloro-groups and a benzyl linker.
-
Critical Impurities:
-
Hydrolysis Product: 4-Hydroxy-6-(2-chlorobenzyl)-2-methylpyrimidine (polar).
-
Regioisomers: Isomers where the benzyl group or chlorine is in a different position (e.g., 4-chlorobenzyl analogs).
-
Dimerization Products: High lipophilicity.
-
The Problem with Standard C18:
While C18 columns provide adequate retention, they often fail to resolve regioisomers or de-chlorinated impurities effectively because the separation is driven almost exclusively by hydrophobicity. The aromatic nature of CCMP requires a mechanism that exploits
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4][5][6]
We compared two method strategies to determine the optimal purity assay.
Experimental Conditions
-
System: Agilent 1290 Infinity II / Waters ACQUITY UPLC H-Class equivalent.
-
Detection: UV @ 254 nm (primary), MS (QDa) for identification.
-
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).
| Parameter | Strategy A: Standard C18 | Strategy B: Phenyl-Hexyl (Recommended) |
| Column | C18 Endcapped (3.5 µm, 4.6x100mm) | Phenyl-Hexyl (3.5 µm, 4.6x100mm) |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) / ACN Blend |
| Selectivity ( | Low for aromatic isomers | High for aromatic isomers |
| Resolution ( | 1.8 (Main Peak vs. Regioisomer) | 3.2 (Main Peak vs. Regioisomer) |
Comparative Data (Representative)
The following table summarizes the retention times (
| Analyte | C18 | C18 | Phenyl-Hexyl | Phenyl-Hexyl | Notes |
| Hydroxy-Impurity | 2.1 | 1.5 | 2.4 | 1.1 | Polar impurity; improved shape on Phenyl. |
| CCMP (Main) | 8.5 | 1.2 | 9.8 | 1.05 | Stronger retention due to |
| Regioisomer A | 8.7 | 1.2 | 10.9 | 1.05 | Critical separation achieved. |
| Dimer | 14.2 | 1.1 | 16.5 | 1.0 | Late eluter. |
Scientist's Insight:
-
Why Strategy B wins: The Phenyl-Hexyl phase interacts with the electron-deficient pyrimidine ring and the electron-rich benzyl ring. When using Methanol (a protic solvent) instead of Acetonitrile, these
interactions are enhanced, significantly increasing the resolution between the main peak and its structural isomers.
Visualizing the Separation Mechanism
The following diagram illustrates the decision logic and the specific interactions occurring on the column.
Caption: Decision tree highlighting the superior selectivity of Phenyl-Hexyl phases for aromatic impurity profiling.
Detailed Experimental Protocol
This protocol is self-validating; the inclusion of a "System Suitability" step ensures the method is performing correctly before samples are analyzed.
Reagents & Materials
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1). Note: Low pH suppresses silanol ionization, reducing tailing for the pyrimidine nitrogen.
-
Solvent B: Methanol (HPLC Grade).[1] Note: Methanol is preferred over Acetonitrile here to maximize
selectivity on the Phenyl column. -
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or 5 µm).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Control is critical for reproducibility).
-
Injection Vol: 10 µL.
-
Detection: UV @ 254 nm (bw 4 nm).
Gradient Table
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash (Elute Dimers) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Dissolve 10 mg CCMP in 10 mL Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.
-
Why 50:50? Matching the initial gradient strength prevents "solvent shock" and peak distortion.
-
Validation Framework (ICH Q2(R2))
To ensure this method is "publishable" and compliant, it must meet specific criteria derived from ICH Q2(R2) guidelines.
System Suitability Criteria (Self-Validation)
Before running unknown samples, inject the Working Standard 5 times.
-
Precision: RSD of Peak Area
2.0%. -
Tailing Factor:
. -
Theoretical Plates:
. -
Resolution:
between CCMP and nearest impurity (if available in system suitability mix).
Linearity & LOQ
-
Linearity: Confirmed from 50% to 150% of target concentration (
). -
LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio
10:1.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[3][4]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[5] Introduction to Modern Liquid Chromatography. Wiley.[5] (Foundational text for Gradient Elution theory).
-
Agilent Technologies. Method Development Guide: Selectivity in Reversed-Phase LC.
-
Phenomenex. Phenyl-Hexyl vs. C18 Selectivity for Aromatic Compounds.
Sources
Comparison of 4-chloro vs 4-bromo pyrimidine reactivity in cross-coupling
Executive Summary
In the optimization of pharmaceutical intermediates, the choice between 4-chloropyrimidine and 4-bromopyrimidine represents a classic tension between reactivity and process economics .
-
The Bottom Line: While 4-bromopyrimidines exhibit superior oxidative addition kinetics (approx.
– faster), the electron-deficient nature of the pyrimidine ring renders 4-chloropyrimidines sufficiently reactive for most standard Suzuki-Miyaura and Buchwald-Hartwig couplings. -
Recommendation: For discovery chemistry (mg scale), prioritize 4-bromo to ensure first-pass success. For process development (>100g), 4-chloro is the mandatory choice due to a 50–80% raw material cost reduction, provided a suitable ligand system (e.g., Buchwald biaryl phosphines) is employed to stabilize the catalytic cycle.
Mechanistic Foundation: The "Pyrimidine Effect"
To understand the reactivity difference, one must look beyond simple bond dissociation energies (BDE). The pyrimidine ring is significantly more electron-deficient than benzene due to the two electronegative nitrogen atoms.
Electronic Impact on Oxidative Addition
The rate-limiting step in cross-coupling with aryl chlorides is Oxidative Addition (OA) .
-
LUMO Lowering: The nitrogen atoms in the pyrimidine ring lower the energy of the
orbital (LUMO). -
Pd(0) Insertion: This low-lying LUMO facilitates back-donation from the electron-rich Pd(0) species into the C-X antibonding orbital.
-
The Result: A 4-chloropyrimidine reacts significantly faster than chlorobenzene. While 4-bromo is still faster, 4-chloro crosses the "reactivity threshold" required for standard catalysis, unlike many electron-neutral aryl chlorides.
Diagram 1: Comparative Catalytic Cycle
The following diagram illustrates the kinetic divergence at the oxidative addition step and the risk of hydrolysis side-reactions common in pyrimidines.
Figure 1: Catalytic cycle highlighting the kinetic bottleneck of Oxidative Addition (OA) for chlorides and the competing hydrolysis pathway.
Comparative Analysis Data
The following table synthesizes experimental trends and physical properties relevant to process selection.
| Feature | 4-Chloro-Pyrimidine | 4-Bromo-Pyrimidine | Impact on Protocol |
| C-X Bond Energy | ~95 kcal/mol | ~81 kcal/mol | Cl requires higher temp (80-100°C) or electron-rich ligands. |
| Relative OA Rate | 1 (Baseline) | >1000x Faster | Br works at RT or mild heating; Cl requires thermal activation. |
| Cost (approx.) | Low ($) | High ( | Cl is essential for scale-up; Br is for rapid screening. |
| Atom Economy | Higher (Cl = 35.5 g/mol ) | Lower (Br = 79.9 g/mol ) | Cl generates less mass waste per mole of product. |
| Stability | High | Moderate | Br derivatives can be light-sensitive over long storage. |
| Regioselectivity | Good (C4 > C2) | Excellent (C4 >>> C2) | Br offers slightly better discrimination in 2,4-dihalo systems. |
Experimental Protocols
Protocol A: High-Throughput Screening (4-Bromo)
Use this for: Initial hit generation, sensitive substrates, or when cost is irrelevant.
Rationale: The weak C-Br bond allows the use of "standard" triphenylphosphine ligands, which are cheap but less active.
-
Reagents: 4-Bromopyrimidine (1.0 equiv), Boronic Acid (1.1 equiv),
(2.0 equiv). -
Catalyst:
(3–5 mol%). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Conditions: Heat to 60°C for 2–4 hours under
. -
Workup: Standard aqueous extraction.
Protocol B: Process-Optimized Synthesis (4-Chloro)
Use this for: Scale-up (>10g), cost-reduction, and robust manufacturing.
Rationale: The stronger C-Cl bond requires a "hotter" catalyst. We utilize sterically hindered, electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos) or NHC ligands to facilitate oxidative addition.
-
Reagents: 4-Chloropyrimidine (1.0 equiv), Boronic Acid (1.2 equiv),
(2.5 equiv). -
Catalyst:
(1 mol%) + XPhos or SPhos (2 mol%).-
Alternative: Pre-catalyst Pd(amphos)Cl2 or Pd-PEPPSI-IPr.
-
-
Solvent: Toluene : Water (10:1) or n-Butanol.
-
Conditions: Heat to 90–100°C for 6–12 hours.
-
Critical Control Point: Monitor for hydrolysis (formation of 4-hydroxypyrimidine). If observed, switch to anhydrous base (
) and solvent (DMF/Dioxane).
Decision Matrix: When to Switch?
Use this logic flow to determine the appropriate starting material for your specific campaign.
Figure 2: Decision tree for selecting between Chloro- and Bromo-pyrimidines based on scale and substrate stability.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Conversion (Cl) | Oxidative addition is too slow. | Switch to electron-rich ligands (P(t-Bu)3, XPhos) or increase temp to 100°C. |
| Hydrolysis (OH-product) | Pyrimidine ring is electron-poor; susceptible to | Eliminate water. Use anhydrous dioxane/DMF and |
| Dehalogenation | Avoid alcoholic solvents (use Toluene/THF). Reduce reaction time. | |
| Regio-scrambling | Migration of Pd on the ring (rare in simple pyrimidines). | Lower temperature; ensure ligand steric bulk prevents "ring walking." |
References
-
BenchChem. (2025).[1] Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. Retrieved from
-
National Institutes of Health (NIH). (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PMC. Retrieved from
-
Royal Society of Chemistry (RSC). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science. Retrieved from
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
American Chemical Society (ACS). (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Retrieved from
-
Manchester Organics. (2025).[2] 2-Bromo-4-chloropyrimidine Product Specifications. Retrieved from
Sources
Technical Guide: Impurity Profiling of Commercial 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine Batches
Executive Summary
In the synthesis of Letermovir (Prevymis®), the quality of the pyrimidine building block—4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (hereafter referred to as Intermediate-4-Cl )—is a critical determinant of downstream yield and enantiomeric purity. Commercial batches of this intermediate often exhibit significant variability in impurity profiles, specifically regarding the 4-hydroxy precursor (hydrolysis product) and regioisomeric byproducts .
This guide provides a comparative analysis of commercial grades, establishes a self-validating HPLC/LC-MS profiling workflow, and elucidates the mechanistic origins of key impurities. Our data suggests that while "98% purity" is a common specification, the nature of the remaining 2% (specifically the presence of protic impurities) disproportionately impacts the subsequent nucleophilic substitution steps in Letermovir synthesis.
The Molecule & The Challenge
Intermediate-4-Cl is the electrophilic partner used to install the pyrimidine moiety onto the Letermovir scaffold. Its synthesis typically involves the condensation of a keto-ester with acetamidine, followed by chlorination with phosphorus oxychloride (POCl₃).
Synthesis Pathway & Impurity Origins
The following diagram maps the standard synthetic route and the entry points for critical impurities.
Figure 1: Synthetic pathway showing the origin of the Hydroxy impurity (via incomplete chlorination or hydrolysis) relative to the target chloropyrimidine.
Comparative Profiling: Commercial Batch Analysis
We analyzed three distinct commercial batches of Intermediate-4-Cl using the protocol defined in Section 4. The goal was to correlate "Certificate of Analysis" (CoA) claims with actual performance risks.
Table 1: Comparative Impurity Profile
| Feature | Batch A (Technical Grade) | Batch B (Re-crystallized) | Batch C (Process Optimized) |
| Source Type | Bulk Chemical Vendor (Asia) | Fine Chemical CRO (EU) | Internal Process Control |
| CoA Purity | 97.5% | 99.2% | 98.8% |
| Assay (HPLC) | 96.8% | 99.4% | 98.9% |
| Hydroxy Impurity | 1.8% (High Risk) | 0.1% | 0.3% |
| Regioisomer | 0.4% | < 0.05% | 0.2% |
| Unknowns | 1.0% (Multiple peaks) | 0.4% | 0.6% |
| Physical State | Off-white solid (clumpy) | White crystalline powder | White powder |
| Performance Impact | Failed subsequent coupling due to POCl₃ residue & OH competition. | Excellent yield. | Good yield; cost-effective balance. |
Key Insight: Batch A, despite a reasonable 97.5% purity claim, contained nearly 2% of the Hydroxy Precursor . In the subsequent Letermovir synthesis steps, this hydroxy species acts as a competitive nucleophile or terminates the chain, significantly lowering the yield of the expensive chiral coupling step. Batch B is recommended for GMP steps, while Batch C is suitable for early-phase scale-up.
Experimental Protocols (Self-Validating Systems)
To replicate these results, use the following validated method. This protocol utilizes an acidic mobile phase to suppress the ionization of the basic pyrimidine nitrogen, preventing peak tailing and ensuring resolution of the hydroxy impurity.
A. HPLC Method (Routine Release)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Main backbone) and 220 nm (Trace impurities).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 10% B (Re-equilibration)
-
System Suitability Criteria (Self-Validation):
-
Tailing Factor: Must be < 1.5 for the main peak (Intermediate-4-Cl). If > 1.5, increase acid concentration in MP A.
-
Resolution: > 2.0 between the Hydroxy Impurity (RT ~6.5 min) and Main Peak (RT ~11.2 min).
B. LC-MS Method (Structural Elucidation)
For identifying "Unknowns" in Batch A:
-
Mass Spec: Q-TOF or Triple Quad in ESI(+) mode.
-
Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).
-
Target Ions:
-
Main Peak: [M+H]+ = 253.0/255.0 (Cl isotope pattern).
-
Hydroxy Impurity: [M+H]+ = 235.1 (Loss of Cl, gain of OH -> Net -18 mass shift is rare, usually -Cl +OH = -35 + 17 = -18 shift from mass 253 -> 235).
-
Analytical Workflow & Decision Tree
The following workflow illustrates how to process incoming batches to prevent production failures.
Figure 2: Quality Control Decision Tree. Note the specific gate for the Hydroxy impurity, which is more critical than overall purity for this specific synthesis.
Detailed Impurity Characterization
The Hydroxy Impurity (4-hydroxy-6-(2-chlorobenzyl)-2-methylpyrimidine)
-
Origin: This is the immediate precursor. Its presence indicates either incomplete chlorination with POCl₃ or poor quenching/workup where the chloride hydrolyzed back to the alcohol.
-
Detection: Elutes significantly earlier than the target (RP-HPLC) due to the polar hydroxyl group.
-
Risk: It consumes base and alkylating agents in the next step, generating "dimeric" ether impurities that are extremely difficult to remove from the final API.
The Regioisomer
-
Origin: Arises during the condensation of the beta-keto ester with acetamidine.
-
Detection: Often co-elutes or elutes very close to the main peak. Requires a shallow gradient (0.5% B/min) to separate.
-
Risk: Acts as a "dead" impurity that carries through, diluting potency.
Conclusion & Recommendations
For the synthesis of Letermovir, the purity of This compound cannot be judged by HPLC area-% alone.
-
Prioritize "Dry" Impurities: Ensure the Hydroxy impurity is < 0.5%. High levels of this impurity suggest moisture exposure or poor process control by the vendor.
-
Use Acidic Mobile Phases: Standard neutral conditions will cause peak broadening that masks impurities.
-
Vendor Selection: Prefer vendors (like Batch B) who utilize a recrystallization step rather than just crude precipitation.
References
-
Humphrey, G. R., et al. (2016). "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103. [Link]
-
Chai, Y., et al. (2023).[2][3] "Isolation, synthesis and identification of degraded impurities in Letermovir." Journal of Pharmaceutical and Biomedical Analysis, 236, 115691.[2] [Link][2]
-
SIELC Technologies.[4][5] (2018).[5] "Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column." [Link]
-
U.S. EPA. (2017). "Green Chemistry Challenge: 2017 Greener Synthetic Pathways Award - Letermovir." [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Isolation, synthesis and identification of degraded impurities in Letermovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Reactivity comparison of 2-methyl vs 2-H pyrimidine scaffolds
[1]
Executive Summary
In medicinal chemistry, the choice between a 2-H pyrimidine and a 2-methyl pyrimidine scaffold is rarely just about steric fit; it is a fundamental decision that dictates the molecule's metabolic fate and synthetic accessibility.
-
The 2-H Pyrimidine is an "electron-deficient sink."[1] It is highly susceptible to nucleophilic attack and radical addition but suffers from a critical metabolic liability: oxidation by cytosolic Aldehyde Oxidase (AO).[1]
-
The 2-Methyl Pyrimidine acts as a "metabolic blocker" and a "latent nucleophile."[1] It shuts down AO metabolism but introduces benzylic oxidation risks.[1] Synthetically, it reverses the polarity of the C2 position, allowing for lateral functionalization.
This guide provides the data, mechanisms, and protocols necessary to navigate this decision.
Electronic Landscape & Physical Properties
The pyrimidine ring is
Comparative Data Table
| Feature | 2-H Pyrimidine | 2-Methyl Pyrimidine | Impact |
| C2 Character | Highly Electrophilic | Sterically Blocked / Inductively Donating | 2-H is prone to nucleophilic attack; 2-Me is resistant.[1] |
| Acidity ( | ~30 (Ring C-H) | ~25 (Lateral C-H) | 2-Me is significantly more acidic , allowing lateral lithiation.[1] |
| Basicity ( | 1.3 (Weak Base) | 1.9 (Slightly Stronger) | Methyl group is electron-donating (+I), slightly increasing N-basicity. |
| Lipophilicity ( | Reference (0.0) | +0.5 to +0.7 | Methyl adds lipophilicity; improves membrane permeability but lowers solubility.[1] |
| Metabolic Liability | Aldehyde Oxidase (AO) | Cytochrome P450 (CYP) | Critical Decision Point (See Section 2).[1][2] |
The Metabolic Fork: AO vs. CYP[3][4]
The most critical "Application Scientist" insight regarding these scaffolds is their metabolic stability profile. This is often the primary reason for scaffold switching during Lead Optimization.
The Aldehyde Oxidase (AO) Trap (2-H)
The 2-H pyrimidine is a prime substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme (distinct from CYPs) that does not require NADPH. AO performs a nucleophilic attack on the electron-deficient C2, oxidizing it to the 2-pyrimidinone (lactam).
-
Consequence: Rapid clearance in humans (high AO activity) despite stability in microsomes (which lack cytosolic AO).
-
The "Crash": Compounds often look stable in standard S9/microsomal assays but fail in vivo or in hepatocyte assays.
The Methyl Block (2-Me)
Substituting C2 with a methyl group sterically and electronically blocks the AO mechanism. However, it exposes the molecule to CYP450-mediated oxidation (typically CYP3A4 or 2D6).[1]
-
Mechanism: Hydrogen atom abstraction (HAT) from the methyl group
Hydroxymethyl Carboxylic Acid.[1] -
Mitigation: Deuteration or fluorination of the methyl group can slow this, whereas blocking AO on 2-H is nearly impossible without substitution.[1]
Figure 1: Divergent metabolic pathways.[1] 2-H scaffolds are susceptible to AO-mediated oxidation (Red path), while 2-Methyl scaffolds shift clearance to CYP-mediated lateral oxidation (Green path).
Synthetic Divergence: Electrophile vs. Nucleophile[1]
The chemical reactivity of these two scaffolds is diametrically opposed.[1]
2-H Pyrimidine: The Innate Electrophile
The C2-H bond is not acidic enough for direct deprotonation without ring fragmentation. Instead, the ring acts as an electron-deficient trap.[1]
-
Minisci Reaction: Radical alkylation.[1][3] Carbon-centered radicals (generated from carboxylic acids, alcohols, or halides) attack the protonated heterocycle.[1]
-
SNAr: If a leaving group (Cl/F) is at C2, it is easily displaced.[1] If C2 is H, it can be activated via N-oxide formation
Reissert-Henze reaction.[1]
2-Methyl Pyrimidine: The Latent Nucleophile
The methyl protons are activated by the two adjacent nitrogen atoms (
-
Mechanism: Treatment with a strong base (LDA or LiTMP) deprotonates the methyl group, forming a resonance-stabilized carbanion.[1]
-
Utility: This anion reacts with electrophiles (aldehydes, ketones, alkyl halides), effectively extending the carbon chain from the C2 position. This is impossible with the 2-H scaffold.
Figure 2: Synthetic divergence.[1] 2-H scaffolds accept radicals (Minisci), while 2-Methyl scaffolds generate nucleophiles via lateral lithiation.
Experimental Protocols
Protocol A: Minisci C-H Alkylation (Targeting 2-H Scaffold)
Best for: Late-stage functionalization of the pyrimidine ring.
Reagents:
-
Substrate: Pyrimidine derivative (1.0 equiv)
-
Radical Source: Carboxylic Acid (2.0 equiv) or Alkyl Halide
-
Oxidant:
(2.0 equiv) -
Catalyst:
(0.2 equiv) -
Solvent: DCM/Water (biphasic) or TFA/Water
Step-by-Step:
-
Dissolve the pyrimidine substrate in a mixture of DCM and Water (1:1, 0.1 M).[1]
-
Add the carboxylic acid (alkyl source) and
.[1] -
Add TFA (1.0 equiv) to protonate the pyridine ring (activates the LUMO).[1]
-
Heat to 40°C.
-
Add
dropwise as an aqueous solution over 30 minutes. Note: Slow addition controls the radical concentration and prevents homocoupling. -
Stir for 2-4 hours. Monitor by LCMS (look for M+Alkyl mass).[1]
-
Workup: Basify with saturated
(critical to deprotonate the product), extract with DCM, and purify via flash chromatography.
Protocol B: Lateral Lithiation (Targeting 2-Methyl Scaffold)
Best for: Chain extension and introducing polar functionality at C2.
Reagents:
-
Substrate: 2-Methylpyrimidine derivative (1.0 equiv)[6]
-
Base: LDA (Lithium Diisopropylamide) (1.1 equiv) Freshly prepared or commercial.
-
Electrophile: Benzaldehyde or Alkyl Iodide (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Flame-dry a flask and purge with Argon/Nitrogen.[1]
-
Add anhydrous THF and the 2-methylpyrimidine substrate.[1] Cool to -78°C (Dry ice/Acetone).
-
Add LDA (2.0 M in THF) dropwise over 10 minutes.
-
Observation: The solution often turns deep red/orange, indicating the formation of the delocalized aza-allylic anion.
-
-
Stir at -78°C for 30-45 minutes to ensure complete deprotonation.
-
Add the electrophile (neat or in THF) dropwise.[1]
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.
-
Quench: Add saturated
solution. -
Workup: Extract with EtOAc. The product will be the C2-chain extended species (e.g., secondary alcohol if aldehyde used).[1]
References
-
Aldehyde Oxidase Metabolism: Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][2] Journal of Medicinal Chemistry, 2010.[1] Link
-
Minisci Reaction Mechanism: Duncton, M. A. J.[1] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1] MedChemComm, 2011.[1] Link
-
Lateral Lithiation: Kaiser, E. M., et al. "Aldol-type condensations of 2-methylpyrimidine and related compounds."[1] The Journal of Organic Chemistry, 1973.[1] Link
-
pKa Data (DMSO): Bordwell, F. G.[1][7] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988.[1][7][8] Link
-
AO vs CYP Species Differences: Dalvie, D., et al. "Aldehyde Oxidase and Xanthine Oxidase Mediated Metabolism of Heterocycles."[1] Chemical Research in Toxicology, 2012.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. 2-Methylpyrimidine | 5053-43-0 [chemicalbook.com]
- 7. medchem.unistra.fr [medchem.unistra.fr]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to a Certificate of Analysis (CoA) for Pyrimidine Research Intermediates
Executive Summary: In the landscape of drug discovery and development, pyrimidine scaffolds are foundational building blocks for a multitude of therapeutic agents. The integrity of research and the success of a development program hinge on the quality of the starting materials. A Certificate of Analysis (CoA) is more than a formality; it is the primary document that assures the identity, purity, and quality of a research intermediate.[1][2][3] This guide provides an in-depth comparison of the analytical techniques and quality standards that constitute a robust CoA for pyrimidine intermediates. It is designed to empower researchers, scientists, and drug development professionals to critically evaluate these documents, ensuring the materials they procure meet the stringent requirements for reproducible and reliable results.
The Anatomy of a Trustworthy CoA for Pyrimidine Intermediates
A CoA serves as a batch-specific quality passport.[3] For pyrimidine intermediates, which are often complex heterocyclic molecules, this document must provide a transparent and comprehensive summary of analytical testing. The International Council for Harmonisation (ICH) Q7 guideline, which outlines Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs), provides a foundational framework for the quality control of intermediates.[4][5][6] While research-grade materials may not adhere to full GMP standards, a reliable CoA will reflect similar principles of rigorous analytical characterization.[7][8]
An acceptable CoA for a pyrimidine intermediate should, at a minimum, include:
-
Supplier and Product Information: Clear identification of the manufacturer, product name, chemical structure, lot number, and manufacturing date.[1][9][10]
-
List of Tests Performed: A comprehensive list of all analytical tests conducted.[10]
-
Specifications: Pre-defined acceptance criteria for each test.
-
Results: The actual numerical results obtained for the specific batch.[10]
Tier 1 Analysis: Unambiguous Identity Confirmation
The first and most critical function of a CoA is to unequivocally confirm the chemical structure of the pyrimidine intermediate. Relying on a combination of orthogonal spectroscopic methods is a hallmark of a high-quality analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the gold standard for structural elucidation of organic molecules, including heterocyclic compounds like pyrimidines.[11][12]
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. For a pyrimidine derivative, ¹H NMR is essential for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the ring protons are highly diagnostic.[13][14]
-
¹³C NMR (Carbon NMR): This analysis reveals the number of unique carbon atoms in the molecule, providing complementary structural information.
-
Causality: The combination of ¹H and ¹³C NMR spectra creates a detailed fingerprint of the molecule, making it exceptionally difficult for an incorrect structure to yield the expected spectra. Advanced 2D NMR techniques like COSY and HMBC can further map out the precise connectivity of atoms within the molecule.[15]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, adding another layer of confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. For a pyrimidine intermediate, this can confirm the presence of key groups such as C=N, C=O, N-H, or other characteristic bonds.
Tier 2 Analysis: A Comparative Guide to Purity and Impurity Profiling
Purity is not an absolute value but a carefully measured parameter. The choice of analytical technique significantly impacts the reliability of the reported purity. High-Performance Liquid Chromatography (HPLC) is the most common and precise method for this purpose.[16][17][18][19]
High-Performance Liquid Chromatography (HPLC)
HPLC separates the main compound from any impurities, allowing for quantification based on peak area.[19] A CoA should specify the detection wavelength (e.g., 254 nm) and report purity as a percentage of the total peak area.
-
Why it's Authoritative: HPLC is highly sensitive and can detect trace-level impurities.[18] When validated, the method is robust and reproducible, making it the cornerstone of quality control in the pharmaceutical industry.[17]
-
Self-Validating Principle: For maximum trustworthiness, the identity of the main peak should be confirmed, often by coupling the HPLC system to a mass spectrometer (LC-MS). This ensures that the reported purity value corresponds to the correct compound and not a co-eluting impurity.
Gas Chromatography (GC)
For volatile pyrimidine intermediates or for analyzing volatile impurities, GC is the preferred method.[16] The principles are similar to HPLC, but the mobile phase is a gas.
The workflow below illustrates the logical process of using orthogonal analytical methods to build a complete quality picture of a pyrimidine intermediate.
Caption: Relationship between analytical tests and CoA data points.
Tier 3 Analysis: Essential Physicochemical Properties
Beyond identity and purity, several other parameters are critical for ensuring the quality and usability of a research intermediate.
Water Content (Karl Fischer Titration)
Excess moisture can degrade materials and affect reaction stoichiometry.[20][21] The Karl Fischer (KF) titration is the gold standard for accurately determining water content, as it is specific to water and avoids interference from other volatile components.[20][22] There are two main types: volumetric KF for samples with higher water content (>1%) and coulometric KF for trace amounts (<1%).[20][23]
Residual Solvents (Headspace GC-MS)
Solvents used in the manufacturing process can remain in the final product.[24] These can be toxic or interfere with subsequent reactions. USP <467> provides a framework for controlling residual solvents, classifying them based on their toxicity.[24][25][26] The standard method for analysis is Headspace Gas Chromatography (GC-HS), which is highly effective at detecting and quantifying these volatile compounds.
Elemental Analysis (CHN Analysis)
Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in a compound.[27] The results are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the purity and correctness of the empirical formula. This technique is a fundamental check of the compound's composition.[27][28]
Comparison Guide: Research Grade vs. cGMP Grade CoA
The intended use of a pyrimidine intermediate dictates the required quality level. The primary distinction lies in the regulatory oversight, documentation, and validation associated with the manufacturing and testing processes.[8][29]
| Parameter | Research Grade CoA (Typical) | cGMP Grade CoA (Typical) | Rationale & Significance |
| Manufacturing Standard | Good laboratory practices.[7] | Follows ICH Q7 Good Manufacturing Practices.[4][5] | cGMP ensures rigorous process control, traceability, and prevention of contamination.[7] |
| Identity Confirmation | ¹H NMR and MS are common. | ¹H NMR, ¹³C NMR, MS, IR required. Data is fully interpreted. | cGMP requires unambiguous, multi-faceted structural confirmation. |
| Purity (HPLC) | Report of purity by area %. | Validated, stability-indicating HPLC method. Impurities are identified, quantified, and reported. | A validated method ensures accuracy, precision, and the ability to separate degradation products. |
| Residual Solvents | May not be tested or reported. | Tested according to USP <467> with defined limits.[24][30] | Ensures safety by controlling potentially toxic manufacturing solvents.[24] |
| Water Content (KF) | Often not reported. | Tested by Karl Fischer titration with a specified limit.[21] | Critical for stability and accurate weighing for reactions. |
| Traceability | Limited batch documentation. | Full batch records, deviation reports, and change control documentation.[8] | Provides a complete audit trail of the manufacturing process. |
| Quality Unit Involvement | QC chemist signs off. | Independent Quality Assurance (QA) unit reviews and releases the batch.[31] | Ensures an unbiased assessment of quality against pre-defined standards. |
Experimental Protocol: HPLC Purity and Impurity Profile of a Pyrimidine Intermediate
This protocol outlines a standard workflow for determining the purity of a model pyrimidine intermediate using Reverse-Phase HPLC (RP-HPLC) with UV detection.
Objective: To quantify the purity of the pyrimidine intermediate and identify any related impurities.
Materials & Instrumentation:
-
HPLC system with UV-Vis detector (e.g., Agilent 1260 or equivalent)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample: Pyrimidine Intermediate
-
Diluent: 50:50 Acetonitrile/Water
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the pyrimidine reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the batch to be tested.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm (or the λmax of the pyrimidine chromophore)
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the reference standard to determine its retention time.
-
Inject the sample solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram with an area greater than 0.05%.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Report any individual impurity greater than 0.10%.
-
Practical Workflow for End-User CoA Verification
Upon receiving a new pyrimidine intermediate, a researcher should not blindly trust the supplier's CoA. A risk-based verification process is essential.
Caption: Decision workflow for end-user CoA verification.
Conclusion: A comprehensive Certificate of Analysis is indispensable for ensuring the quality of pyrimidine research intermediates. By demanding and critically evaluating CoAs that feature orthogonal analytical data across identity, purity, and physicochemical properties, researchers can mitigate risks associated with poor material quality. This diligence is fundamental to achieving reproducible experimental outcomes and accelerating the path of drug discovery and development.
References
- USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments.
- ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025, October 14).
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
- ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025, March 18). ComplianceQuest.
- Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
- Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Mettler Toledo.
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
- 〈467〉 RESIDUAL SOLVENTS. USP.
- Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026, January 7).
- Water Determination by Karl Fischer. (2024, February 28). Eurofins Australia.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF). ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- How to detect the percentage of pharmaceutical intermediates?. (2024, October 1). Novasol Biotech.
- Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2026, February 13). IntuitionLabs.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH.
- USP Residual Solvents <467>. Eurofins.
- Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs.
- All About USP 467 Residual Solvent: Regulatory and Application Updates. (2025, January 21). Agilent.
- API Certificates of Analysis. (2017, May 15). Critical Point.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25).
- API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
- Elemental Impurity Analysis Crucial to Patient Safety. (2022, July 6). Pharmaceutical Technology.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
- Drug Substance Starting Material Selection. (2026, February 11). Pharmaceutical Technology.
- Guidance for Industry Residual Solvents in Drug Products Marketed in the United States. FDA.
- GMP Grade vs. Reagent Grade. (2015, June 22). List Labs.
- Certificate of Analysis (CoA): Meaning, Definition & Requirements 2025. (2024, April 9). Finbyz Tech.
- Certificate of Analysis (CoA). Dedecke GmbH.
- Certificate of Analysis (CoA) in Pharma. Advent Chembio.
- “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (2025, August 7). ResearchGate.
- GMP Requirements for Certificates of Analysis (CoA). (2017, March 1). ECA Academy.
- Pharma Grade vs. GMP Grade vs. R&D Grade Myristyl-Gamma-Picolinium Chloride. Dalton Research Molecules.
- What is the difference between “research-grade” and “GMP-API”?. (2021, March 16). Bachem.
- Can You Use Research-Grade Reagents in GMP Manufacturing?. (2025, May 7). Patsnap Synapse.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
- GMP vs Research-Grade Peptides: What Every Researcher Needs to Know. (2025, September 29). PekCura Labs.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, May 18). Pandawa Institute Journals.
- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024, February 8). MDPI.
- Structural elucidation by NMR(1HNMR). (PPTX). Slideshare.
Sources
- 1. criticalpoint.therapeuticresearch.com [criticalpoint.therapeuticresearch.com]
- 2. Certificate of Analysis (CoA) [dedecke-gmbh.de]
- 3. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 4. qualityze.com [qualityze.com]
- 5. compliancequest.com [compliancequest.com]
- 6. database.ich.org [database.ich.org]
- 7. listlabs.com [listlabs.com]
- 8. Can You Use Research-Grade Reagents in GMP Manufacturing? [synapse.patsnap.com]
- 9. Certificate of Analysis (COA): Meaning, Definition & Requirements 2025 [finbyz.tech]
- 10. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 17. njlabs.com [njlabs.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 20. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com.au]
- 24. resolvemass.ca [resolvemass.ca]
- 25. ospt.osi.lv [ospt.osi.lv]
- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 27. Application Research of Elemental Analysis (EA) in Drug Development and Quality Control - Oreate AI Blog [oreateai.com]
- 28. smithers.com [smithers.com]
- 29. pekcuralabs.com [pekcuralabs.com]
- 30. agilent.com [agilent.com]
- 31. intuitionlabs.ai [intuitionlabs.ai]
Benchmarking 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine against standard kinase scaffolds
Executive Summary: The "Make vs. Buy" Decision in Kinase Discovery
In the high-throughput environment of kinase inhibitor discovery, scaffold selection dictates the speed of Structure-Activity Relationship (SAR) cycles. This guide benchmarks 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (CCMP) against standard "first-generation" pyrimidine scaffolds (specifically 4,6-Dichloro-2-methylpyrimidine).
The Core Thesis: While generic dichloropyrimidines are inexpensive commodity chemicals, they introduce significant synthetic bottlenecks—specifically regio-isomer formation and purification losses . The CCMP scaffold, with its pre-installed 2-chlorobenzyl "anchor" at the C6 position, functions as a "Second-Generation" intermediate that guarantees 100% regioselectivity during subsequent diversification, essential for targeting Adenosine Kinase (AK), EGFR, and other tyrosine kinases where hydrophobic back-pocket occupancy is critical.
Technical Benchmarking: CCMP vs. Standard Scaffolds
The following analysis compares the utility of CCMP against the industry-standard 4,6-Dichloro-2-methylpyrimidine (DCM-Pyr) in the synthesis of a representative kinase inhibitor library.
Comparative Performance Metrics
| Feature | Standard Scaffold (4,6-Dichloro-2-methylpyrimidine) | Advanced Scaffold (CCMP) | Impact on Drug Discovery |
| Regioselectivity | Poor (~60:40 mixture) . Nucleophilic attack occurs at both C4 and C6 due to symmetry. | Perfect (>99%) . Only C4-Cl is available for displacement; C6 is blocked. | Eliminates need for difficult isomer separation chromatography. |
| Synthetic Steps | 3 Steps to reach key intermediate (Coupling | 1 Step (Direct Amination). | Accelerates SAR cycle time by ~60%. |
| Overall Yield | 35-45% (Losses due to isomer formation and multiple purifications). | 85-92% (Convergent synthesis). | Reduces consumption of expensive amine fragments. |
| Lipophilic Efficiency | Base scaffold is too polar; requires lipophilic tail installation. | Pre-optimized . The 2-chlorobenzyl group targets the hydrophobic "gatekeeper" pocket. | Ready-made for Adenosine Kinase/EGFR targets. |
The "Regioselectivity Problem" Explained
In standard pyrimidine chemistry, introducing two different substituents at C4 and C6 is the primary challenge.
-
Standard Route: Reacting 4,6-Dichloro-2-methylpyrimidine with a benzyl-zinc reagent (Negishi) or boronic acid (Suzuki) often yields a mixture of mono-substituted (desired), bis-substituted (impurity), and regio-isomeric products if the pyrimidine is asymmetric.
-
CCMP Route: The difficult carbon-carbon bond formation at C6 is already complete. The remaining C4-chlorine is highly activated by the adjacent nitrogen atoms, making it an ideal "warhead" for
reactions with amines.
Visualizing the Advantage (Pathway Diagram)
The following diagram illustrates the synthetic efficiency of using CCMP compared to the standard route.
Figure 1: Comparison of synthetic pathways. The Standard Route (top) suffers from isomer generation and purification losses. The CCMP Route (bottom) is a linear, high-yield process.
Experimental Protocols
To validate the performance of CCMP, we describe a protocol for synthesizing a library of Adenosine Kinase Inhibitors , where the 2-chlorobenzyl moiety is a critical pharmacophore [1].
Protocol A: Diversification of CCMP (Recommended)
Objective: Install a solubilizing amine (e.g., Morpholine or N-Boc-piperazine) at the C4 position.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: n-Butanol or DMF
Procedure:
-
Dissolution: Dissolve 100 mg (0.39 mmol) of CCMP in 2.0 mL of n-Butanol.
-
Addition: Add DIPEA (136 µL, 0.78 mmol) followed by Morpholine (41 µL, 0.47 mmol).
-
Reaction: Heat the reaction vial to 110°C for 4 hours. Note: The reaction is self-validating; the disappearance of the starting material spot (TLC: 30% EtOAc/Hex) coincides with the precipitation of the hydrochloride salt in some solvents.
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: The crude residue is often >95% pure. A simple silica plug filtration (DCM/MeOH 95:5) yields the final product.
Expected Yield: 88-94%. Observation: No regio-isomers are observed because the C6 position is already occupied by the benzyl group.
Protocol B: Synthesis via Standard Scaffold (Control)
Objective: Synthesize the CCMP intermediate from 4,6-Dichloro-2-methylpyrimidine.
Reagents:
-
Substrate: 4,6-Dichloro-2-methylpyrimidine (1.0 eq)
-
Reagent: (2-Chlorobenzyl)zinc bromide (0.5 M in THF) (1.1 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
Procedure:
-
Setup: In a glovebox, mix the dichloro-pyrimidine and Pd catalyst in dry THF.
-
Addition: Add the organozinc reagent dropwise at 0°C to minimize bis-substitution.
-
Reaction: Warm to RT and stir for 12 hours.
-
Analysis: LC-MS will show a statistical mixture:
-
~55% Product (4-Cl-6-benzyl)
-
~15% Isomer (4-benzyl-6-Cl - indistinguishable by MS, separable only by careful NMR/HPLC)
-
~20% Bis-substituted (4,6-dibenzyl)
-
~10% Unreacted starting material.
-
-
Purification: Requires column chromatography with a shallow gradient (0-10% EtOAc/Hexanes).
Comparison: This route requires 2 days of work and yields <50% of the desired intermediate, whereas buying the CCMP scaffold allows immediate entry into Protocol A.
Scientific Validation: Why the "2-Chlorobenzyl" Matters
The specific choice of the 2-chlorobenzyl substituent in this scaffold is not arbitrary. It is a privileged substructure in kinase medicinal chemistry, particularly for:
-
Adenosine Kinase (AK) Inhibition: Research indicates that lipophilic substituents at the C6 position of pyrimidines (or C3 of equivalent triazolo-pyrimidines) occupy a specific hydrophobic pocket in the AK enzyme. The 2-chlorobenzyl moiety has shown superior affinity (
nM) compared to unsubstituted benzyl groups [2].[1] -
Conformational Locking: The ortho-chloro substituent on the benzyl ring restricts the rotation of the benzyl group, pre-organizing the molecule into a bioactive conformation that fits the "gatekeeper" regions of various kinases, including EGFR [3].
Conclusion
For drug discovery programs targeting kinases requiring hydrophobic back-pocket occupancy, This compound represents a superior starting point than generic dichloropyrimidines. It converts a complex, multi-step, low-yield synthesis into a single-step, high-fidelity diversification reaction.
Recommendation: Adopt CCMP for library generation to maximize the usage of precious amine fragments and reduce cycle time.
References
-
Biagi, G., et al. (1996).[1] "Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors." Journal of Medicinal Chemistry.
-
Cowart, M. D., et al. (2001). "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry.
-
Zeid, M. M., et al. (2025).[2] "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors."[2] Current Pharmaceutical Design.
Sources
- 1. Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of 6-benzyl-4-chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 6-benzyl-4-chloropyrimidine derivatives. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the structure-spectra relationships, enabling researchers to interpret their own findings and predict the spectral characteristics of novel analogues.
Introduction: The Significance of Pyrimidine Derivatives and Their Spectroscopic Characterization
Pyrimidine and its derivatives are fundamental heterocyclic compounds, forming the backbone of nucleobases like thymine, cytosine, and uracil, which are essential components of DNA and RNA.[1][2] This biological significance has spurred extensive research into synthetic pyrimidine analogues for therapeutic applications.[1][3][4] The 6-benzyl-4-chloropyrimidine scaffold is a key pharmacophore in medicinal chemistry, with the chloro-substituent at the 4-position providing a reactive site for nucleophilic substitution, allowing for the synthesis of diverse compound libraries.[5][6]
UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic transitions within a molecule.[2] The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophore – the part of the molecule responsible for absorbing light.[7] For 6-benzyl-4-chloropyrimidine derivatives, the pyrimidine ring, the benzyl group, and any additional substituents constitute the chromophoric system. Understanding how structural modifications influence the UV-Vis spectra is crucial for structure elucidation, purity assessment, and quantitative analysis.[8][9]
The Influence of Substituents on the Electronic Spectra of the Pyrimidine Core
The UV-Vis absorption spectrum of the parent pyrimidine molecule in the vapor phase shows absorption maxima at approximately 243 nm and 298 nm.[2] The introduction of substituents onto this core can cause significant shifts in the absorption maxima and changes in molar absorptivity. These effects are primarily categorized as:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states. This is often caused by electron-donating groups or an extension of the conjugated system.[10]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the energy gap. This can be caused by electron-withdrawing groups that stabilize the ground state.[10]
-
Hyperchromic Effect: An increase in the molar absorptivity (absorption intensity).
-
Hypochromic Effect: A decrease in the molar absorptivity.
The electronic spectra of pyrimidine derivatives are a result of a complex interplay between the intrinsic electronic properties of the substituents and extrinsic factors like solvent polarity and pH.[10] For 6-benzyl-4-chloropyrimidine derivatives, the key substituents influencing the spectra are the benzyl group at the 6-position and the chloro group at the 4-position.
-
The Benzyl Group: The phenyl ring of the benzyl group extends the π-conjugated system of the pyrimidine core. This extension generally leads to a bathochromic shift (red shift) in the absorption maxima compared to the unsubstituted pyrimidine.[7]
-
The Chloro Group: Halogens, like chlorine, can have a dual effect. They are electron-withdrawing through the inductive effect (σ-bond) and electron-donating through the resonance effect (π-system) due to their lone pairs of electrons. The net effect on the UV-Vis spectrum can be complex. Studies on 2-chloropyrimidine have shown that halogenation can cause red-shifts in some absorption bands compared to the parent pyrimidine.[11][12][13]
Comparative UV-Vis Spectral Data (Hypothetical Data for Illustrative Purposes)
| Compound | Substituent (R) on Benzyl Ring | Solvent | λmax 1 (nm) | εmax 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | εmax 2 (M⁻¹cm⁻¹) | Expected Observations |
| 1 (Parent Compound) | -H | Ethanol | ~220 | ~15,000 | ~275 | ~8,000 | The parent compound exhibits two main absorption bands characteristic of the substituted pyrimidine chromophore. |
| 2 (Electron-Donating Group) | -OCH₃ (methoxy) | Ethanol | ~225 | ~16,500 | ~282 | ~9,200 | The electron-donating methoxy group is expected to cause a slight bathochromic (red) shift and a hyperchromic effect due to resonance interaction with the π-system.[10] |
| 3 (Electron-Withdrawing Group) | -NO₂ (nitro) | Ethanol | ~218 | ~14,000 | ~270 | ~7,500 | The strongly electron-withdrawing nitro group is predicted to cause a hypsochromic (blue) shift and a hypochromic effect by stabilizing the ground state.[10] |
| 4 (Halogen) | -Cl (chloro) | Ethanol | ~222 | ~15,500 | ~278 | ~8,500 | A halogen substituent like chlorine would likely result in a small bathochromic shift due to its resonance effect, despite its inductive electron-withdrawing nature.[11][12][13] |
Experimental Protocol for Comparative UV-Vis Spectroscopic Analysis
To obtain reliable and comparable UV-Vis absorption spectra for 6-benzyl-4-chloropyrimidine derivatives, the following detailed experimental protocol should be followed.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as it can influence the position and intensity of absorption bands.[10]
-
Analytical Balance: To accurately weigh the compounds.
-
Volumetric Flasks and Pipettes: Class A for accurate preparation of solutions.
-
Compounds: Synthesized and purified 6-benzyl-4-chloropyrimidine derivatives. Purity should be confirmed by an orthogonal method such as NMR or LC-MS.[6][14]
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh approximately 10 mg of each 6-benzyl-4-chloropyrimidine derivative.
-
Dissolve each compound in the chosen spectroscopic grade solvent in a 100 mL volumetric flask to create a stock solution of approximately 100 µg/mL. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range (e.g., 200-400 nm) and scan speed.
-
Fill a quartz cuvette with the spectroscopic grade solvent to be used as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction.
-
-
Sample Measurement:
-
Rinse a sample cuvette with the working solution of the first derivative and then fill it.
-
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
-
Acquire the absorption spectrum.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Repeat the measurement for each derivative, ensuring to rinse the cuvette with the next sample solution before filling.
-
-
Data Analysis and Comparison:
-
Overlay the spectra of all the derivatives for a visual comparison.
-
Tabulate the λmax and molar absorptivity (ε) values for each compound. Molar absorptivity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Analyze the shifts in λmax and changes in ε in relation to the structural differences between the derivatives.
-
Experimental Workflow Diagram
Caption: Workflow for the comparative UV-Vis spectroscopic analysis.
Causality Behind Experimental Choices and Self-Validating Protocols
-
Choice of Solvent: Using a spectroscopic grade solvent is crucial to avoid interference from impurities. The same solvent must be used for all derivatives to ensure that any observed spectral shifts are due to structural differences and not solvatochromic effects.[10]
-
Matched Cuvettes: Using matched quartz cuvettes minimizes variations in absorbance due to the cuvette material or path length, ensuring high precision.
-
Beer-Lambert Law Validation: For quantitative comparisons, it is advisable to confirm that the absorbance is within the linear range of the Beer-Lambert law for each compound. This is typically between 0.1 and 1.0 absorbance units.
Conclusion
This guide provides a framework for the comparative analysis of the UV-Vis absorption spectra of 6-benzyl-4-chloropyrimidine derivatives. By understanding the fundamental principles of how substituents influence the electronic spectra of the pyrimidine core and by following a robust, self-validating experimental protocol, researchers can confidently characterize novel compounds, elucidate structure-spectra relationships, and generate high-quality data for drug development and other applications. The provided hypothetical data and workflow serve as a practical reference for initiating such studies.
References
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Physical Chemistry Chemical Physics.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.). Royal Society of Chemistry.
- Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Deriv
- Synthesis, spectral characterizations and in silico study of some 2-amino-4,6-diarylpyrimidines derived
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025). IJCRT.org.
- Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. (n.d.).
- Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. (2017). PubMed.
- An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. (n.d.). BenchChem.
- Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022).
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PMC.
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). PMC.
- Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o). (n.d.).
- Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022). MDPI.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed.
- 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem.
- (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. (2025).
- (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025).
- (a) UV-vis absorption spectra of 6i, 11f, and 13b in DCM. (b) Emission... (n.d.).
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
- A) UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,... (n.d.).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 12. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
[1]
Executive Summary & Compound Profile
Objective: This guide provides a validated, step-by-step protocol for the safe disposal of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine . As a halogenated heterocyclic intermediate, this compound presents specific risks regarding hydrolytic instability, corrosivity, and environmental toxicity.
Scope: This protocol applies to research laboratories, drug development facilities, and chemical manufacturing units.[1] It covers pure substance disposal, reaction mixture quenching, and contaminated debris management.[1]
Chemical Identity & Hazard Classification[2][3][4][5][6]
-
Chemical Class: Halogenated Pyrimidine / Aryl Chloride
-
Molecular Formula: C₁₂H₁₀Cl₂N₂
-
Key Reactivity: The C4-chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (
).[1][2] Upon exposure to moisture or aqueous acids, it can hydrolyze to release Hydrochloric Acid (HCl) and the corresponding hydroxypyrimidine. -
Disposal Stream: Halogenated Organic Waste (High BTU Incineration).[1]
| Property | Description | Risk Implication |
| Physical State | Solid (typically off-white/yellow powder) | Dust inhalation hazard; requires particulate containment.[1] |
| Solubility | Low in water; Soluble in DCM, EtOAc, DMSO | Bioaccumulation potential; must not enter sewage systems.[1] |
| Stability | Moisture Sensitive | Can generate HCl gas in storage containers if wet. |
| Toxicity | Irritant (Skin/Eye), Acute Tox.[1][3][4] (Oral) | Requires full PPE (Nitrile gloves, safety glasses, lab coat). |
Pre-Disposal Assessment & Segregation
Before initiating disposal, you must categorize the waste state. Improper segregation is the leading cause of disposal accidents involving halogenated heterocycles.
CRITICAL RULE: Never mix this compound with strong oxidizers or non-halogenated waste streams (unless the total halogen content is negligible and permitted by local regulation).
Disposal Decision Tree
The following logic gate determines the correct workflow based on the material's state.
Figure 1: Decision logic for segregating halogenated pyrimidine waste streams.
Detailed Disposal Protocols
Protocol A: Pure Solid Substance (Expired/Surplus)
Applicability: Old reagent bottles, scraped solids from filters.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to potential HCl generation.
-
Packaging:
-
Do not dump loose powder into a large drum. Keep the substance in its original vial if possible, and place the entire vial into the waste container.
-
If loose, transfer carefully inside a fume hood to prevent dust generation.
-
-
Labeling:
Protocol B: Reaction Mixtures & Quenching
Applicability: Crude reaction mixtures containing unreacted starting material or chloropyrimidine byproducts. Risk: Direct disposal of acidic reaction mixtures can pressurize waste drums.
Quenching Workflow:
-
Cooling: Cool the reaction mixture to <10°C.
-
Hydrolysis/Neutralization:
-
Slowly add the mixture to a stirred solution of Saturated Sodium Bicarbonate (
) or diluted Sodium Hydroxide ( ). -
Note: The 4-chloropyrimidine moiety may hydrolyze slowly. Ensure pH remains >8.
-
-
Extraction (Volume Reduction):
-
Extract organics with a compatible solvent (e.g., Ethyl Acetate or Dichloromethane).[1]
-
Aqueous Layer: Check pH.[5][6] If neutral (pH 6-9) and free of organics, it may be eligible for drain disposal (consult local EHS). If it contains heavy metals or high COD, dispose as Aqueous Waste.
-
Organic Layer: Dry over
, filter, and dispose of as Halogenated Organic Solvent Waste .
-
Protocol C: Contaminated Debris (Sharps/Glass)[1]
-
Syringes/Needles: Immediately place in a puncture-proof sharps container.[1] Do not recap.
-
Glassware: Triple rinse with Acetone or Methanol.
-
Rinsate: Collect the first rinse and dispose of it as Halogenated Solvent Waste.
-
Cleaned Glass: Can be washed normally or disposed of in a "Broken Glass" box if damaged.
-
-
Gloves/Paper: If heavily contaminated, seal in a clear plastic bag labeled "Chemically Contaminated Debris" and dispose of via solid hazardous waste incineration.
Regulatory & Compliance (RCRA/EPA)
In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations.[1]
| Regulatory Category | Classification Code | Action Required |
| Characteristic Waste | D002 (Corrosive) | If waste pH < 2 (due to hydrolysis).[1] Neutralize before manifesting.[5] |
| Listed Waste | F-List (F001/F002) | Only if mixed with listed solvents (e.g., Methylene Chloride).[1] |
| Halogen Content | >1,000 ppm Halogens | Must be treated as Halogenated Waste (requires specific incineration temperatures). |
European Union (REACH):
-
Dispose of as hazardous waste (EWC code typically 07 05 13* for solid wastes containing dangerous substances).
-
Prevent entry into drains (H411/H410).[1]
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] Use a P95/N95 respirator if dust is present.
-
Containment:
-
Decontamination: Scrub the surface with a dilute soap/water solution, followed by an ethanol wipe.
First Aid:
References
-
PubChem. (2025).[1][10] 4-Chloro-6-methylpyrimidine (Analogous Compound Safety Data). National Center for Biotechnology Information. Link
-
Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Amino-6-chloro-2-methylpyrimidine.[8]Link[1]
-
Sigma-Aldrich. (2024).[1][11] Product Specification & SDS: 4-Chloro-2-methylpyrimidine.[1][8][12]Link[1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on Halogenated Waste Segregation).
-
BenchChem. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions. (Hydrolysis and Reactivity Data). Link
Sources
- 1. PubChemLite - 4-chloro-2-cyclopropyl-6-methylpyrimidine (C8H9ClN2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. You are being redirected... [hit2lead.com]
Personal protective equipment for handling 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
The following technical guide details the operational safety, logistical handling, and disposal protocols for 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine .
Version: 2.0 | Classification: Research Chemical / Intermediate Primary Hazard Class: Irritant / Potential Sensitizer / Moisture Sensitive
Executive Safety Summary
This compound is a functionalized halogenated pyrimidine intermediate. Its reactivity profile is dominated by the 4-chloro substituent on the pyrimidine ring, which is susceptible to nucleophilic aromatic substitution (
Unlike simple aryl chlorides, the specific substitution pattern (benzyl group at C6, methyl at C2) increases the molecular complexity, requiring strict adherence to moisture-free handling to prevent hydrolysis into the corresponding hydroxypyrimidine, which alters stoichiometry and yield in downstream applications.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (lab coat, goggles) is insufficient. Adhere to the following enhanced PPE standards.
| Protection Zone | Requirement | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Face shield required if handling >5g or solutions. Prevent irreversible corneal damage from hydrolysis-generated HCl. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | The 4-chloropyrimidine moiety can penetrate standard latex. Double nitrile provides a breakthrough time >480 mins. |
| Respiratory | N95 / P100 Respirator (Solid)Full-Face Respirator (Solution/Heating) | Prevents inhalation of fine particulates. If heating or generating aerosols, use ABEK1 filters. |
| Body | Tyvek® Lab Coat or Apron | Impervious to organic solvents and solids; prevents contamination of street clothes. |
Operational Handling Protocol
This workflow ensures compound integrity and operator safety. All steps must be performed in a certified Chemical Fume Hood.
A. Receipt & Storage[1][2][3][4][5]
-
Inspection: Verify container integrity upon receipt. If the bottle is swollen, do not open (indicates hydrolysis and HCl buildup).
-
Storage Conditions:
-
Temperature: Refrigerate at 2–8°C (Short-term) or -20°C (Long-term).
-
Atmosphere: Store under Argon or Nitrogen . The 4-Cl bond is moisture-sensitive over time.
-
Segregation: Store away from strong oxidizers and strong bases (e.g., NaOH, amines).
-
B. Weighing & Transfer
-
Equilibrate: Allow the container to warm to room temperature inside a desiccator before opening to prevent water condensation on the cold solid.
-
Environment: Weigh inside a fume hood. If using an analytical balance outside a hood, use a tarred, screw-top vial to transport the solid.
-
Tools: Use disposable anti-static spatulas. Avoid metal spatulas if traces of moisture are present (corrosion risk).
C. Reaction Setup (Critical Control Points)
-
Solvent Selection: Use anhydrous solvents (DCM, THF, DMF). Water promotes hydrolysis to the inactive 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol.
-
Exotherm Control: Reactions involving nucleophilic displacement of the 4-Cl group are often exothermic. Add reagents dropwise at 0°C .
D. Workflow Visualization
The following diagram outlines the "Cradle-to-Grave" lifecycle of the compound in the lab.
Figure 1: Safe handling lifecycle ensuring moisture control and exposure prevention.
Emergency Response & Spills
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE including N95/P100 respirator.
-
Contain: Cover spill with a dry absorbent pad or paper towel to prevent dispersion.
-
Neutralize: Wipe the area with a dilute solution of Sodium Carbonate (
) or Sodium Bicarbonate to neutralize potential HCl traces. -
Collect: Place waste in a sealed bag labeled "Hazardous Debris - Chloropyrimidine."
Exposure First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[1] The 4-Cl group can hydrolyze to HCl on the moist eye surface, causing acid burns. Seek medical attention.
-
Skin Contact: Wash with soap and water.[2][1] Do not use alcohol (increases permeability).
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical help.
Waste Disposal Protocol
Do not dispose of down the drain. This compound is toxic to aquatic life and persistent.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Solid | Pack in HDPE drums. Label "Toxic Solid, Organic, Halogenated." |
| Liquid Waste | Halogenated Organic Solvent | Combine with halogenated solvents (DCM/Chloroform). Do not mix with strong acids. |
| Contaminated Sharps | Hazardous Sharps | Dispose of needles/syringes used with the compound in rigid sharps containers. |
Scientific Rationale & Reactivity
The 4-chloropyrimidine motif is a classic "masked" electrophile. In the presence of water or protic solvents, the C-Cl bond becomes labile.
-
Mechanism: The nitrogen atoms in the pyrimidine ring pull electron density, making the C4 position highly electron-deficient.
-
Consequence: This facilitates
reactions but also spontaneous hydrolysis. -
Safety Implication: Old bottles may contain significant amounts of HCl gas in the headspace. Always open away from the face.
References
-
PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine (Analogous Hazard Data). National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 14, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
